Ac-Atovaquone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
| Record name | BW-A 566C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Ac-Atovaquone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Atovaquone, an acetylated derivative of the potent antiprotozoal agent atovaquone, is an inhibitor of the cytochrome bc1 complex with significant potential in antimalarial research. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from the extensive research on its parent compound, atovaquone. This document details the molecular target, downstream cellular consequences, and mechanisms of resistance. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of key pathways and experimental workflows are included to offer a comprehensive understanding of this compound's function.
Introduction to this compound and its Core Target
This compound is an ester-linked acetyl derivative of atovaquone[1][2][3][4][5]. Like its parent compound, this compound is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain[1][2][3][4][5]. Atovaquone, and by extension this compound, acts as a structural analog of ubiquinone (coenzyme Q10), competitively binding to the ubiquinol oxidation site (Qo) on cytochrome b, a key subunit of the bc1 complex[6][7][8]. This targeted inhibition is highly selective for the parasite's mitochondrial complex over the mammalian counterpart, providing a therapeutic window[2][9].
The acetylation of atovaquone to form this compound may serve as a prodrug strategy to improve physicochemical properties such as solubility or permeability, with the acetyl group likely being cleaved in vivo to release the active atovaquone.
Molecular Mechanism of Action
The primary mechanism of action of this compound, mediated by atovaquone, involves the disruption of the mitochondrial electron transport chain in parasitic organisms.
2.1. Inhibition of the Cytochrome bc1 Complex
Atovaquone selectively binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c[7][9]. This blockage disrupts the electron flow through the respiratory chain, a critical process for cellular respiration.
2.2. Collapse of Mitochondrial Membrane Potential
The inhibition of the electron transport chain leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm)[9][10]. This electrochemical gradient is essential for ATP synthesis and other mitochondrial functions. Proguanil, often administered with atovaquone, has been shown to enhance this collapse of the mitochondrial membrane potential, acting synergistically with atovaquone[10].
2.3. Disruption of Pyrimidine Biosynthesis
A crucial downstream effect of cytochrome bc1 inhibition in parasites like Plasmodium falciparum is the disruption of pyrimidine biosynthesis[6][7]. The enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines, is functionally linked to the electron transport chain. By inhibiting the bc1 complex, atovaquone indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis, ultimately halting parasite replication[6][7].
2.4. Inhibition of ATP Synthesis and Induction of Oxidative Stress
By blocking the electron transport chain, atovaquone inhibits oxidative phosphorylation, leading to a significant reduction in ATP production[8][11]. Furthermore, the disruption of electron flow can lead to the increased production of reactive oxygen species (ROS), inducing oxidative stress within the parasite[12][13].
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of atovaquone and its derivatives.
Table 1: In Vitro Activity of Atovaquone and its Derivatives against Plasmodium falciparum
| Compound | Modification at 3-hydroxy group | IC50 (nM) against P. falciparum (3D7 strain) |
| Atovaquone | -OH | 1.5 |
| Derivative 1 (Ester) | -OCOCH3 (Acetyl) | 2.3 |
| Derivative 2 (Ester) | -OCOCF3 | 1.8 |
| Derivative 3 (Ether) | -OCH3 | >1000 |
| Derivative 4 (Ether) | -OCH2CH3 | >1000 |
Data adapted from Verma et al., Eur J Med Chem, 2009. This table highlights that while the acetylated derivative (this compound) retains potent antimalarial activity, some ester modifications can be well-tolerated, whereas ether modifications at the 3-hydroxy position lead to a significant loss of activity.
Table 2: Effects of Atovaquone on Mitochondrial Respiration in Cancer Cells
| Cell Line | Treatment | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) |
| MCF7 | Control | ~150 | ~250 | ~100 |
| MCF7 | Atovaquone (1 µM) | ~50 | ~50 | ~25 |
| REH | Control | Not specified | Not specified | Not specified |
| REH | Atovaquone (30 µM) | Reduced | Reduced | Reduced |
Data adapted from Fiorillo et al., Oncotarget, 2016 and Biktasova et al., Front Oncol, 2021.[11][12] This demonstrates atovaquone's ability to significantly inhibit mitochondrial oxygen consumption rate (OCR) and ATP production in cancer cell lines, highlighting its broader potential as a mitochondrial inhibitor.
Experimental Protocols
4.1. In Vitro Antimalarial Activity Assay
This protocol is based on the SYBR Green I-based fluorescence assay for parasite proliferation.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound and atovaquone are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in complete culture medium.
-
Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the drug dilutions.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
4.2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR).
-
Cell Seeding: Cells (e.g., cancer cell lines or isolated parasites) are seeded in a Seahorse XF culture plate at an optimized density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with this compound or atovaquone at the desired concentrations for a specified period.
-
Seahorse Assay Preparation: The sensor cartridge is hydrated overnight in calibrant solution. The assay medium is prepared, and inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) are loaded into the appropriate ports of the sensor cartridge.
-
Assay Execution: The culture medium is replaced with the assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour. The assay is then run on the Seahorse XF Analyzer.
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP-linked respiration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow Diagram
Caption: Seahorse XF Analyzer Experimental Workflow.
Mechanisms of Resistance
Resistance to atovaquone can develop relatively quickly when used as a monotherapy. The primary mechanism of resistance involves point mutations in the cytochrome b gene (cytb), which encodes the drug's target protein[12]. These mutations, often occurring at the Qo binding site, reduce the binding affinity of atovaquone to the cytochrome bc1 complex, thereby diminishing its inhibitory effect. Specific mutations, such as those at codon 268 (e.g., Y268S, Y268N, Y268C), have been identified in atovaquone-resistant P. falciparum[12].
Conclusion
This compound, as an acetylated derivative of atovaquone, is a potent inhibitor of the parasite mitochondrial cytochrome bc1 complex. Its mechanism of action, mirroring that of atovaquone, involves the disruption of the electron transport chain, leading to a collapse of the mitochondrial membrane potential, inhibition of pyrimidine and ATP synthesis, and ultimately, parasite death. The acetylation may offer advantages in terms of its pharmaceutical properties. Understanding the detailed mechanism of action, quantitative effects, and potential for resistance is crucial for the continued development and strategic use of this compound and related compounds in the fight against parasitic diseases. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound in comparison to its parent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytochrome-bc1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. cytochrome | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting mitochondria by anthelmintic drug atovaquone sensitizes renal cell carcinoma to chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Atovaquone: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ac-Atovaquone, an acetate ester prodrug of the antiprotozoal agent atovaquone, is designed to enhance the therapeutic profile of the parent compound. This technical guide provides a comprehensive overview of its anticipated chemical properties and stability profile, drawing upon the known characteristics of atovaquone and established principles of prodrug chemistry. The information herein is intended to support research and development efforts by providing a foundational understanding of this compound.
Chemical Properties
The chemical properties of this compound are intrinsically linked to its parent molecule, atovaquone, with modifications arising from the introduction of the acetate group. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic for this compound | Rationale for Prediction |
| Molecular Formula | C24H21ClO4 | Addition of an acetyl group (C2H2O) to atovaquone (C22H19ClO3). |
| Molecular Weight | Approximately 412.87 g/mol | Calculated based on the addition of the acetyl group to atovaquone's molecular weight (366.84 g/mol ). |
| Melting Point | Expected to be lower than Atovaquone (216-219 °C) | Esterification can disrupt the crystal lattice of the parent molecule, often leading to a lower melting point. |
| Solubility | Enhanced aqueous solubility compared to Atovaquone. | The acetate group can increase polarity and potentially improve solvation in aqueous media. Atovaquone is practically insoluble in water. |
| LogP | Expected to be lower than Atovaquone (~5.1) | The addition of the more polar acetate group is likely to decrease the octanol-water partition coefficient. |
| pKa | Not directly applicable; ester hydrolysis is the key reaction. | As an ester, this compound does not have a readily ionizable proton like the hydroxyl group of atovaquone. The critical parameter is its rate of hydrolysis. |
Stability Profile
The stability of this compound is a critical determinant of its shelf-life, formulation development, and in vivo performance. The primary degradation pathway is anticipated to be hydrolysis of the ester bond to yield atovaquone and acetic acid.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Primary Degradation Pathway |
| pH | Highly susceptible to hydrolysis at acidic and basic pH. Likely most stable at neutral pH. | Acid-catalyzed and base-catalyzed ester hydrolysis. |
| Temperature | Degradation rate will increase with increasing temperature. | Hydrolysis is a thermally accelerated process. |
| Light | May exhibit some photosensitivity, similar to other quinone-containing compounds. | Photodegradation, potentially involving the quinone moiety. |
| Oxidative Stress | The quinone structure may be susceptible to oxidation. | Oxidation of the naphthoquinone ring. |
Experimental Protocols
To definitively characterize this compound, the following experimental protocols are recommended.
Determination of Physicochemical Properties
1. Melting Point Determination:
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is to be used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
-
2. Solubility Determination:
-
Method: Shake-flask method.
-
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Stability Studies
1. pH-Dependent Hydrolysis:
-
Method: HPLC analysis of this compound concentration over time in buffers of varying pH.
-
Protocol:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to a final known concentration, ensuring the organic solvent percentage is low (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At specified time intervals, withdraw aliquots and immediately quench the reaction (e.g., by dilution with mobile phase or neutralization).
-
Analyze the concentration of remaining this compound and the appearance of atovaquone using a validated HPLC method.
-
Determine the pseudo-first-order rate constant (k) for degradation at each pH.
-
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: Experimental workflow for stability analysis.
Disclaimer: The information provided in this document regarding this compound is based on scientific principles and inferences from the known properties of atovaquone. Specific experimental data for this compound is limited. This guide should be used for informational and research purposes only, and all properties should be confirmed through rigorous experimental validation.
In Vitro Effects of Ac-Atovaquone on Cell Lines: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of Ac-Atovaquone, an acetylated derivative of the hydroxynaphthoquinone, Atovaquone. Due to a lack of specific studies on this compound in cancer cell lines, this document primarily summarizes the extensive research conducted on its parent compound, Atovaquone (ATO). The data presented herein is based on the assumption that the addition of an acetyl group does not fundamentally alter the compound's mechanism of action, a premise supported by studies on similar ester derivatives of Atovaquone which show comparable biological activity to the parent compound.[1][2] This guide details the cytotoxic and pro-apoptotic effects of Atovaquone across a range of cancer cell lines, its impact on cellular metabolism and signaling pathways, and provides standardized protocols for the key experimental assays cited.
Introduction
Atovaquone is an FDA-approved antiprotozoal agent known to inhibit the mitochondrial electron transport chain.[3][4][5] Its mechanism of action, primarily targeting the cytochrome bc1 complex (complex III), leads to the disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately inducing cellular apoptosis.[3][6][7][8] This mode of action has prompted significant research into its potential as an anticancer agent. This guide synthesizes the available in vitro data on Atovaquone's effects on cancer cell lines, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways to support further research and drug development.
Quantitative Data Summary
The in vitro efficacy of Atovaquone has been evaluated across various cancer cell lines. The following tables summarize the key quantitative findings from these studies, including IC50 values and apoptosis rates.
Table 1: IC50 Values of Atovaquone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR-3 | Ovarian Cancer | ~10 | MTT Assay | [3] |
| SKOV-3 | Ovarian Cancer | ~10 | MTT Assay | [3] |
| ECC-1 | Endometrial Cancer | ~10 | MTT Assay | [3] |
| Payton | Canine Cancer | 10-20 | MTT Assay | [9] |
| CTAC | Canine Cancer | 10-20 | MTT Assay | [9] |
| CM-27 | Canine Cancer | 10-20 | MTT Assay | [9] |
| Denny | Canine Cancer | 10-20 | MTT Assay | [9] |
| HCT-116 (EpCAM+CD44+) | Colon Cancer | ~15 | MTS Assay | [10] |
| MCF-7 | Breast Cancer | ~10 | Sulforhodamine B | [10] |
| MCF-7 CSCs | Breast Cancer Stem Cells | ~1 | Mammosphere Assay | [10] |
Table 2: Apoptosis Induction by Atovaquone in Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Apoptosis Rate (%) | Assay | Reference |
| OVCAR-3 | Not Specified | Not Specified | Increased | Annexin V | [3] |
| SKOV-3 | Not Specified | Not Specified | Increased | Annexin V | [3] |
| ECC-1 | Not Specified | Not Specified | Increased | Annexin V | [3] |
| HCT-116 (EpCAM+CD44+) | 15 | Not Specified | 38.22 ± 5.18 | Annexin V-FITC/PI |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Atovaquone.
Cell Viability Assays (MTT and MTS)
Objective: To determine the cytotoxic effects of this compound on cell proliferation.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or Atovaquone) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Atovaquone exerts its anticancer effects through the modulation of several key signaling pathways, primarily initiated by mitochondrial dysfunction.
Mitochondrial Electron Transport Chain Inhibition and ROS Production
The primary mechanism of Atovaquone is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and a significant increase in the production of reactive oxygen species (ROS).
Caption: this compound inhibits Complex III, increasing ROS and decreasing mitochondrial membrane potential, leading to apoptosis.
Experimental Workflow for Assessing Mitochondrial Respiration
A common method to assess the impact of a compound on mitochondrial function is by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess mitochondrial function after this compound treatment.
Conclusion
The available in vitro evidence strongly suggests that Atovaquone is a potent anticancer agent against a variety of cancer cell lines. Its primary mechanism of inducing mitochondrial dysfunction and oxidative stress is a promising therapeutic strategy. While direct evidence for the acetylated derivative, this compound, is currently lacking in the context of cancer, the data from its parent compound provides a solid foundation for future investigations. Further studies are warranted to directly assess the in vitro and in vivo efficacy of this compound and to fully elucidate any differences in its biological activity compared to Atovaquone.
References
- 1. Synthesis and antimalarial activity of new atovaquone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LAPaL [lapal.medicinespatentpool.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Ac-Atovaquone as a Potential Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, a hydroxynaphthoquinone, is an established broad-spectrum antimicrobial agent with a primary mechanism of action involving the inhibition of the mitochondrial electron transport chain.[1] It is clinically approved for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and malaria, often in combination with proguanil.[1] Emerging research has unveiled its potential as an anti-cancer agent, targeting key survival pathways in tumor cells. This technical guide focuses on Ac-Atovaquone, specifically acetylated derivatives of atovaquone such as atovaquone acetate, which are being explored as prodrugs to enhance the parent compound's pharmacokinetic profile and therapeutic efficacy. This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the molecular pathways implicated in the therapeutic action of atovaquone and its acetylated forms.
Mechanism of Action
Atovaquone and its derivatives exert their therapeutic effects primarily by targeting the mitochondrial electron transport chain.
-
Inhibition of Mitochondrial Complex III: Atovaquone is a structural analog of ubiquinone (coenzyme Q10) and acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III).[2][3] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis.[2][3]
-
Downstream Cellular Effects: The disruption of mitochondrial function triggers a cascade of downstream effects, including:
-
Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone is essential for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of Complex III indirectly inhibits DHODH, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis.
-
Induction of Oxidative Stress: The blockade of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[4]
-
Modulation of Signaling Pathways: Atovaquone has been shown to inhibit key oncogenic signaling pathways, including STAT3 and HER2/β-catenin signaling.[5][6][7]
-
The acetylated prodrug, atovaquone acetate, is designed to be hydrolyzed in vivo to release the active parent compound, atovaquone, thus exerting its therapeutic effects through the same mechanisms.
Quantitative Data
The following tables summarize the available quantitative data for atovaquone's therapeutic potential. Data for acetylated derivatives is limited and is specified where available.
Table 1: In Vitro Anti-Cancer Activity of Atovaquone
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR-3 | Ovarian Cancer | ~10 | MTT Assay | [8] |
| SKOV-3 | Ovarian Cancer | ~10 | MTT Assay | [8] |
| ECC-1 | Endometrial Cancer | ~10 | MTT Assay | [8] |
| MCF-7 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |
| SKBR3 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |
| HCC1806 | Breast Cancer | 11-18 | Sulforhodamine B | [6] |
| 4T1 | Breast Cancer (murine) | 11-18 | Sulforhodamine B | [6] |
| CI66 | Breast Cancer (murine) | 11-18 | Sulforhodamine B | [6] |
| T47D | Breast Cancer | 11-18 | Sulforhodamine B | [6] |
| TX-BR-237 (Patient-derived) | Breast Cancer | 18-60 | Sulforhodamine B | [6] |
| TX-BR-290 (Patient-derived) | Breast Cancer | 18-60 | Sulforhodamine B | [6] |
| INA-6 | Multiple Myeloma | 11.9 | Cell Viability Assay | [5] |
| EpCAM+CD44+ HCT-116 | Colon Cancer Stem Cells | ~15 | MTS Assay | [9] |
| REH | Acute Lymphoblastic Leukemia | 30 | Not specified | [10] |
| Sup-B15 | Acute Lymphoblastic Leukemia | Not specified | Not specified | [10] |
| 8505C | Anaplastic Thyroid Carcinoma | Not specified | Not specified | [11] |
| FTC113 | Follicular Thyroid Carcinoma | Not specified | Not specified | [11] |
Table 2: In Vivo Anti-Cancer Efficacy of Atovaquone
| Cancer Model | Treatment | Outcome | Reference |
| 4T1 Breast Cancer (mice) | 30 mg/kg atovaquone (oral gavage) | 60% suppression of tumor growth | [6][7] |
| CI66 Breast Cancer (mice) | 30 mg/kg atovaquone (oral gavage) | 70% suppression of tumor growth | [6][7] |
| 4T1 Paclitaxel-Resistant (mice) | 25 mg/kg atovaquone (oral gavage) | 40% suppression of tumor growth | [6][7] |
| Multiple Myeloma (mice) | 200 mg/kg/day atovaquone | Significant reduction in tumor growth and extended survival | [5] |
| Ovarian Cancer Spheroids (mice) | 200 mg/kg atovaquone (oral gavage) | Significant reduction in tumor volume | [3] |
| HCC1806 Brain Metastasis (mice) | Not specified | 55% suppression of tumor growth | [12] |
| Hepatocellular Carcinoma (mice) | Not specified | Inhibition of tumor growth and prolonged survival | [2] |
| Non-Small Cell Lung Cancer (human trial) | 750 mg atovaquone twice daily | 55% reduction in hypoxic tumor volume | [13] |
Table 3: In Vitro Anti-Parasitic Activity of Atovaquone
| Parasite | Strain/Isolate | IC50 (nM) | Reference |
| Plasmodium falciparum | Chloroquine-susceptible (L-3) | 0.978 | [14] |
| Plasmodium falciparum | Chloroquine-susceptible (L-16) | 0.680 | [14] |
| Plasmodium falciparum | Multidrug-resistant (FCM 29) | 1.76 | [14] |
| Plasmodium falciparum | African isolates (CQ-S) | 0.889 (geometric mean) | [14] |
| Plasmodium falciparum | African isolates (CQ-R) | 0.906 (geometric mean) | [14] |
| Plasmodium falciparum | Thai isolates | 3.4 (mean) | [15] |
| Plasmodium falciparum | Asexual erythrocytic stages | 0.7-6 | [16] |
Table 4: Pharmacokinetics of Atovaquone and Atovaquone Acetate (mCBE161)
| Compound | Species | Dose and Route | Key Findings | Reference |
| Atovaquone | Human | Single oral dose | t1/2: 55.9-87.2 h; Cmax: 3.74-13.8 µM | [17] |
| Atovaquone | Human (pregnant) | Oral | Cmax and AUC decreased approximately twofold compared to non-pregnant individuals. | [18] |
| Atovaquone | Human | Oral | Oral clearance higher in Oriental and Malay subjects compared to Black subjects. Vd linearly increases with body weight. | [17][19] |
| Atovaquone Acetate (mCBE161) | Cynomolgus Monkey | 20 mg/kg IM | Maintained plasma atovaquone concentration above minimal efficacious concentration for >30 days. | [20][21] |
| Atovaquone Heptanoate (mCKX352) | Cynomolgus Monkey | 20 mg/kg IM | Maintained plasma atovaquone concentration above minimal efficacious concentration for >70 days. | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its parent compound are provided below.
Cell Viability and Cytotoxicity Assays
-
Principle: Measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan product, which is soluble in culture medium. The absorbance is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
-
Apoptosis Assays
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Invasion and Migration Assays
-
Principle: Measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.
-
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in serum-free medium into the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
Cancer Stem Cell Assays
-
Principle: Assesses the self-renewal capacity of cancer stem cells, which are able to form spherical colonies (tumorspheres) in non-adherent, serum-free culture conditions.
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Incubate for 7-14 days to allow for tumorsphere formation.
-
Count the number of tumorspheres formed. The tumorsphere formation efficiency is calculated as (number of spheres / number of cells seeded) x 100%.
-
Mitochondrial Function Assays
-
Principle: Utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.
-
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Replace the culture medium with XF base medium and incubate in a CO2-free incubator.
-
Measure the basal OCR.
-
Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10]
-
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.
-
Protocol:
-
Treat cells with the test compound.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells with assay buffer.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3, providing a measure of STAT3 activation.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound, as an acetylated prodrug of atovaquone, represents a promising strategy to improve the therapeutic window of this versatile agent. The parent compound, atovaquone, has demonstrated significant anti-parasitic and anti-cancer activities through its primary mechanism of mitochondrial complex III inhibition. This leads to a cascade of downstream effects, including the disruption of pyrimidine synthesis, induction of oxidative stress, and inhibition of critical oncogenic signaling pathways such as STAT3 and HER2/β-catenin. The preclinical data for atovaquone is robust, with demonstrated efficacy in various in vitro and in vivo models. While direct efficacy data for this compound is still emerging, its development as a long-acting injectable formulation holds considerable promise for improving treatment adherence and efficacy in both infectious diseases and oncology. Further investigation into the specific anti-cancer and anti-parasitic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-malarial atovaquone exhibits anti-tumor effects by inducing DNA damage in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atovaquone enhances antitumor efficacy of TCR-T therapy by augmentation of ROS-induced ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atovaquone: An Antiprotozoal Drug Suppresses Primary and Resistant Breast Tumor Growth by Inhibiting HER2/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone enhances doxorubicin's efficacy via inhibiting mitochondrial respiration and STAT3 in aggressive thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atovaquone Suppresses the Growth of Metastatic Triple-Negative Breast Tumors in Lungs and Brain by Inhibiting Integrin/FAK Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ox.ac.uk [ox.ac.uk]
- 14. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetics of atovaquone in patients with acute malaria caused by Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Ac-Atovaquone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Atovaquone, an acetate ester prodrug of the broad-spectrum antimicrobial agent atovaquone, represents a strategic advancement in enhancing the therapeutic profile of its parent compound. Atovaquone, a hydroxy-1,4-naphthoquinone, is characterized by its potent activity against various protozoa, including Pneumocystis jirovecii and Plasmodium falciparum. However, its clinical utility is often hampered by low and variable oral bioavailability due to its high lipophilicity and poor aqueous solubility.[1] The development of this compound, particularly in long-acting injectable formulations, aims to overcome these pharmacokinetic hurdles, offering the potential for improved treatment and prophylactic regimens.[2][3] This technical guide provides a comprehensive analysis of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on its properties as a prodrug and its conversion to the active atovaquone moiety.
Pharmacokinetics
The primary pharmacokinetic objective of this compound is to serve as a stable, inactive precursor that undergoes biotransformation to release atovaquone in a controlled manner. The acetate ester formulation, referred to in preclinical studies as mCBE161, has been investigated as a long-acting intramuscular (IM) injectable.[2][3]
Absorption and Bioavailability
As a prodrug designed for parenteral administration, the traditional oral absorption pathway is bypassed. Following intramuscular injection, this compound is expected to form a depot at the injection site, from which it is gradually released into systemic circulation. The subsequent hydrolysis in the plasma releases the active atovaquone.
A study in cynomolgus monkeys demonstrated that a single 20 mg/kg intramuscular injection of an aqueous suspension of mCBE161 (an acetic acid ester of atovaquone) maintained plasma concentrations of atovaquone above the minimal efficacious concentration for over 30 days.[2][4] This long-acting profile is a significant departure from the pharmacokinetics of oral atovaquone, which requires daily administration.[5]
Distribution
Specific distribution studies for the this compound prodrug are not yet available. However, upon conversion to atovaquone, the distribution is expected to mirror that of the parent drug. Atovaquone is highly bound to plasma proteins (>99.9%).[6]
Metabolism
The metabolic activation of this compound is a critical step in its therapeutic action. The acetate ester is hydrolyzed by plasma esterases to yield atovaquone and acetic acid, a generally well-tolerated endogenous compound.[2] The rate of this hydrolysis is a key determinant of the resulting plasma concentration-time profile of active atovaquone.
In vitro kinetic studies on a similar atovaquone prodrug (ATQ ProD 1, with a succinic anhydride linker) showed that the rate of hydrolysis is pH-dependent, with faster conversion in more acidic conditions.[1][7][8] While specific data for this compound's hydrolysis rate in plasma is not yet published, the sustained release profile observed in animal studies suggests a controlled conversion process.[2]
Excretion
The excretion of the this compound prodrug itself has not been characterized. Following its conversion, the resulting atovaquone is eliminated primarily through the liver, with more than 94% excreted unchanged in the feces.[6] There is negligible renal excretion of atovaquone.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound (mCBE161) and its parent compound, atovaquone.
Table 1: Pharmacokinetic Parameters of Atovaquone following Administration of this compound (mCBE161) in Animal Models
| Parameter | Species | Dose and Route | Formulation | Value | Reference |
| Duration above MEC | Cynomolgus Monkey | 20 mg/kg IM | Aqueous Suspension | > 30 days | [2][4] |
| Cmax of Atovaquone | Rat | 20 mg/kg IM | Aqueous Suspension | 11,149 nM | [2][4] |
Table 2: General Pharmacokinetic Parameters of Atovaquone (for comparison)
| Parameter | Species | Route | Value | Reference |
| Bioavailability (with food) | Human | Oral | ~47% (suspension) | [6] |
| Bioavailability (fasting) | Human | Oral | ~23% (suspension) | [6] |
| Protein Binding | Human | - | >99.9% | [6] |
| Elimination Half-life | Human | Oral | 2-3 days | [5] |
| Excretion | Human | - | >94% in feces (unchanged) | [6] |
Pharmacodynamics
The pharmacodynamic activity of this compound is contingent upon its conversion to atovaquone. The prodrug itself is considered pharmacologically inactive.
Mechanism of Action
Upon hydrolysis, the released atovaquone exerts its antimicrobial effect by selectively inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[9] This disruption of mitochondrial function leads to the inhibition of ATP and pyrimidine biosynthesis in susceptible parasites, ultimately causing cell death.[10]
Therapeutic Effects
The sustained plasma concentrations of atovaquone achieved with the long-acting injectable formulation of this compound are intended to provide prolonged prophylactic and therapeutic effects against malaria and other susceptible pathogens.[2][3] The minimal efficacious concentration of atovaquone for malaria prophylaxis is cited as 272 nM.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacokinetic analysis of this compound are emerging. The following provides a summary of the methodologies described in the available literature.
Synthesis of this compound (mCBE161)
A described method for the synthesis of mCBE161 involves the following steps:
-
Atovaquone is dissolved in methylene chloride and cooled to 0°C.
-
Triethylamine (TEA) is added to the solution.
-
Further details of the reaction conditions and purification are provided in the source literature.[3]
Formulation of Injectable Suspension
The long-acting injectable formulation of mCBE161 is an aqueous suspension.
-
For rat pharmacokinetic studies: The suspension contained 0.1% (w/v) F108 and 0.2% (w/v) sodium lauryl sulfate (SLS).[4]
-
For cynomolgus monkey studies: The formulation included sodium carboxymethyl cellulose (Na-CMC) and Tween 80.[3]
Pharmacokinetic Analysis
Pharmacokinetic studies in animal models typically involve the following workflow:
-
Administration of the this compound formulation via intramuscular injection.
-
Serial blood sampling at predetermined time points.
-
Quantification of atovaquone (and potentially the prodrug) concentrations in plasma using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameter calculation using appropriate software.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Metabolic activation of this compound to the active drug, atovaquone.
Caption: General experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of action of atovaquone at the mitochondrial level.
Conclusion and Future Directions
This compound, as a long-acting injectable prodrug, holds significant promise for improving the clinical application of atovaquone, particularly in the prevention and treatment of malaria. The available preclinical data demonstrate the feasibility of this approach in achieving sustained therapeutic concentrations of the active drug. However, it is important to note that the publicly available data on this compound is still emerging and largely derived from a single preclinical study.
Further research is required to fully characterize the pharmacokinetics of the this compound prodrug itself, including its absorption from the injection site, distribution, and the precise rate and mechanisms of its hydrolysis to atovaquone in humans. Comprehensive pharmacodynamic studies will also be necessary to fully understand the exposure-response relationship. As this compound (mCBE161) progresses towards clinical trials, a more detailed understanding of its safety and efficacy profile in humans will be crucial for its successful development and deployment as a next-generation antimicrobial therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Atovaquone: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atovaquone, a hydroxynaphthoquinone, is a broad-spectrum antimicrobial agent with well-established efficacy against protozoal infections, most notably malaria. Its primary mechanism of action involves the targeted inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of susceptible organisms, leading to a collapse of the mitochondrial membrane potential and subsequent disruption of essential biosynthetic pathways. More recently, Atovaquone has garnered attention for its potential as an anticancer agent through its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This technical guide provides an in-depth overview of the target identification and validation of Atovaquone for both its antiparasitic and anticancer activities. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Primary Target: Cytochrome bc1 Complex in Protozoa
Target Identification
The identification of the cytochrome bc1 complex as the primary target of Atovaquone in protozoa was elucidated through a combination of biochemical assays, genetic studies, and structural biology. Early studies demonstrated that Atovaquone selectively inhibits mitochondrial electron transport in parasites without significantly affecting the host's mitochondrial functions.[1] The high affinity and specific binding to the parasite's cytochrome bc1 complex were confirmed through the generation of Atovaquone-resistant parasite lines, which consistently harbored mutations in the mitochondrially encoded cytochrome b gene (cytb).[1][2] These mutations cluster around the ubiquinol oxidation (Qo) site of cytochrome b, providing strong evidence for a direct binding interaction.[3][4]
Mechanism of Action
Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and acts as a competitive inhibitor at the Qo site of the cytochrome bc1 complex.[5] By binding to this site, Atovaquone blocks the transfer of electrons from ubiquinol to cytochrome c1, which disrupts the electron transport chain.[1][5] This inhibition leads to a collapse of the mitochondrial membrane potential, a critical component for ATP synthesis and the function of other mitochondrial enzymes, such as dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[6] The ultimate effect is the cessation of DNA replication and ATP production, leading to parasite death.[6]
Target Validation
The validation of the cytochrome bc1 complex as the primary target of Atovaquone is supported by extensive experimental evidence:
-
Direct Enzyme Inhibition: Atovaquone directly inhibits the activity of the isolated cytochrome bc1 complex from various organisms.
-
Correlation of Binding Affinity with In Vitro Potency: The binding affinity of Atovaquone to the cytochrome bc1 complex correlates well with its in vitro antiparasitic activity.
-
Resistance Mutations: The development of resistance to Atovaquone is consistently linked to specific mutations in the cytochrome b gene, which alter the drug's binding site.[2]
-
Structural Evidence: X-ray crystallography studies of the cytochrome bc1 complex with Atovaquone bound have provided a detailed molecular understanding of the drug-target interaction.[7]
Quantitative Data: Binding Affinity and In Vitro Efficacy
The following tables summarize the quantitative data for Atovaquone's interaction with its primary target and its resulting antiparasitic activity.
Table 1: Atovaquone Binding Affinity (Ki) for Cytochrome bc1 Complex
| Organism/System | Ki (nM) | Reference |
| Saccharomyces cerevisiae | 9 | [5] |
| Bovine Mitochondria | 80 | [5] |
| S. cerevisiae (L275F mutant) | 100 | [5] |
Table 2: Atovaquone In Vitro Efficacy (IC50) against Plasmodium falciparum
| Strain/Isolate | IC50 (nM) | Reference |
| Chloroquine-susceptible (L-3 clone) | 0.978 | [8] |
| Chloroquine-susceptible (L-16 clone) | 0.680 | [8] |
| Multidrug-resistant (FCM 29 clone) | 1.76 | [8] |
| Chloroquine-susceptible isolates (n=35) | 0.889 (geometric mean) | [8] |
| Chloroquine-resistant isolates (n=26) | 0.906 (geometric mean) | [8] |
| Thai isolates (mean ± SD) | 3.4 ± 1.6 | [9] |
| Day 0 isolate (clinical case) | 10 | [10] |
| Atovaquone-sensitive clones (P. berghei) | 0.132 - 0.465 | [11] |
| Atovaquone-resistant clones (P. berghei) | 1.5 - 40 | [11] |
Secondary Target: Signal Transducer and Activator of Transcription 3 (STAT3) in Cancer
Target Identification
The discovery of Atovaquone as a STAT3 inhibitor stemmed from a computational, gene expression-based screening approach.[12] This unbiased method identified Atovaquone as a compound that could reverse the gene expression signature associated with STAT3 activation.[13] Subsequent experimental validation confirmed its ability to inhibit STAT3 signaling in various cancer cell lines.[12]
Mechanism of Action
Atovaquone inhibits STAT3 signaling through a novel mechanism that does not involve direct inhibition of STAT3 or its upstream kinases (e.g., JAKs). Instead, Atovaquone rapidly and specifically downregulates the cell-surface expression of glycoprotein 130 (gp130), a co-receptor essential for signaling by the IL-6 family of cytokines, which are potent activators of STAT3.[12][13] By reducing the availability of gp130, Atovaquone effectively blocks the IL-6-induced phosphorylation and activation of STAT3.[12] This leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and apoptosis resistance, such as survivin, Bcl-2 family members, and cyclin D1.[12][14]
Target Validation
The validation of STAT3 signaling as a target of Atovaquone in cancer is supported by the following findings:
-
Inhibition of STAT3 Phosphorylation: Atovaquone treatment leads to a significant reduction in the phosphorylation of STAT3 at Tyr705, a critical step for its activation.[12]
-
Downregulation of STAT3 Target Genes: The expression of known STAT3 target genes is decreased upon Atovaquone treatment.[12]
-
Selective Activity in STAT3-Dependent Cancers: Atovaquone demonstrates cytotoxic effects in cancer cell lines that are dependent on STAT3 signaling for their survival.[2][12]
-
In Vivo Antitumor Activity: Oral administration of Atovaquone has been shown to inhibit tumor growth and prolong survival in murine models of STAT3-dependent cancers.[12]
Quantitative Data: In Vitro Efficacy in Cancer Cells
Table 3: Atovaquone In Vitro Efficacy (IC50) in Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) | Reference |
| INA-6 (Multiple Myeloma) | 11.9 | [12] |
| MCF7-derived CSCs (Breast Cancer) | 1 | [15] |
Experimental Protocols
Cytochrome bc1 Complex Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Atovaquone on the cytochrome bc1 complex.
Materials:
-
Isolated and purified cytochrome bc1 complex
-
Ubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Atovaquone stock solution (in DMSO)
-
Assay buffer (e.g., phosphate buffer with detergent)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cytochrome c, and the purified cytochrome bc1 complex in a cuvette.
-
Add varying concentrations of Atovaquone (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding ubiquinol to the cuvette.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each Atovaquone concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Atovaquone concentration and fitting the data to a dose-response curve.
Mitochondrial Membrane Potential Assay
This protocol outlines a flow cytometry-based method to assess the effect of Atovaquone on the mitochondrial membrane potential of intact cells.[16]
Materials:
-
Parasite-infected red blood cells or cancer cells
-
MitoTracker Orange or similar potentiometric fluorescent dye
-
Atovaquone stock solution (in DMSO)
-
Cell culture medium or appropriate buffer
-
Flow cytometer
Procedure:
-
Incubate the cells with varying concentrations of Atovaquone (or DMSO as a control) for a defined period.
-
Add the mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Orange) to the cell suspension and incubate according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.
-
Quantify the percentage of cells with depolarized mitochondria at each Atovaquone concentration.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol describes the detection of changes in STAT3 phosphorylation in response to Atovaquone treatment using Western blotting.
Materials:
-
Cancer cell line of interest
-
Atovaquone stock solution (in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cancer cells and treat them with different concentrations of Atovaquone for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay can be used to assess the direct binding of Atovaquone to a target protein by measuring changes in its thermal stability.[17][18][19][20][21]
Materials:
-
Purified target protein
-
Atovaquone stock solution (in DMSO)
-
SYPRO Orange dye
-
Assay buffer
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Prepare a master mix containing the purified protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a 96-well or 384-well PCR plate.
-
Add varying concentrations of Atovaquone (or DMSO as a control) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.
-
A positive shift in the Tm in the presence of Atovaquone indicates a stabilizing interaction and suggests direct binding.
Visualization of Signaling Pathways and Workflows
Atovaquone's Inhibition of the Mitochondrial Electron Transport Chain
Caption: Atovaquone inhibits Complex III of the electron transport chain.
Atovaquone's Inhibition of the STAT3 Signaling Pathway
Caption: Atovaquone downregulates gp130, inhibiting STAT3 activation.
General Workflow for Atovaquone Target Identification
References
- 1. Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into cytochrome bc 1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [researchdiscovery.drexel.edu]
- 17. eubopen.org [eubopen.org]
- 18. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 20. analytik-jena.com [analytik-jena.com]
- 21. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of Ac-Atovaquone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a recommended framework for the preliminary toxicity screening of Acetyl-Atovaquone (Ac-Atovaquone), an ester prodrug of the antiprotozoal agent atovaquone. Given that specific preclinical toxicity data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the essential in vitro and in vivo studies that form the basis of a standard safety evaluation. The methodologies presented are derived from internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and the International Organization for Standardization (ISO). This guide is intended to provide a robust starting point for researchers and drug development professionals in designing and executing a preliminary safety assessment of this compound and similar ester prodrugs.
Introduction to this compound
This compound is an acetylated ester prodrug of atovaquone, a potent antiprotozoal agent. Prodrug strategies, such as the acetylation of atovaquone, are primarily employed to enhance the pharmacokinetic properties of the parent drug, such as improving its bioavailability and allowing for the development of long-acting injectable formulations. For instance, mCBE161 is an acetic acid ester of atovaquone that has been investigated for this purpose. Upon administration, this compound is designed to be hydrolyzed by endogenous esterases to release the active atovaquone molecule.
The preliminary toxicity screening of a prodrug like this compound is critical to not only assess the safety of the prodrug itself but also to understand the toxicity profile related to the release kinetics of the active moiety, atovaquone.
Recommended Preliminary Toxicity Screening Program
A comprehensive preliminary toxicity screening program for this compound should encompass both in vitro and in vivo studies to evaluate its potential cytotoxic and systemic toxic effects. The following table summarizes the recommended studies based on international regulatory guidelines such as ICH M3(R2).
Table 1: Summary of Recommended Preliminary Toxicity Studies for this compound
| Study Type | Objective | Key Parameters | Relevant Guidelines |
| In Vitro Cytotoxicity | To assess the direct cytotoxic potential of this compound on mammalian cells. | Cell viability (e.g., IC50), cell proliferation, membrane integrity. | ISO 10993-5 |
| In Vitro Hemocompatibility | To evaluate the effects of this compound on blood components. | Hemolysis, coagulation pathways, platelet activation. | ISO 10993-4 |
| Single-Dose Acute Systemic Toxicity (Rodent & Non-Rodent) | To determine the potential for toxicity following a single dose and to identify target organs. | LD50 (if applicable), clinical signs of toxicity, gross pathology. | OECD Guidelines for the Testing of Chemicals (e.g., 420, 423, 425) |
| Local Tolerance at Injection Site | To assess the local reaction to the intramuscular or subcutaneous administration of this compound formulations. | Erythema, edema, pain, histopathology of the injection site. | ICH M3(R2) |
| Safety Pharmacology Core Battery | To investigate the potential effects of this compound on vital organ systems. | Cardiovascular (hERG assay, in vivo telemetry), respiratory, and central nervous systems. | ICH S7A, S7B |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preliminary toxicity studies for this compound.
In Vitro Cytotoxicity Assay
This protocol is based on the ISO 10993-5 standard for the biological evaluation of medical devices and is adapted for a pharmaceutical compound.
Objective: To determine the in vitro cytotoxicity of this compound using a quantitative method.
Materials:
-
Cell Line: L929 mouse fibroblast cell line (or other appropriate mammalian cell line).
-
Culture Medium: MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted in culture medium.
-
Positive Control: Sodium lauryl sulfate (SLS) or other known cytotoxic agent.
-
Negative Control: Vehicle control.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final vehicle concentration should be non-toxic to the cells.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium and replace it with medium containing the various concentrations of this compound, as well as the positive and negative controls.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
In Vivo Single-Dose Acute Systemic Toxicity Study
This protocol is based on the OECD 423 Guideline (Acute Toxic Class Method).
Objective: To determine the acute systemic toxicity of this compound after a single administration and to identify the dose range for subsequent studies.
Animals:
-
Species: Rat (e.g., Sprague-Dawley) or mouse (e.g., CD-1).
-
Sex: Typically female, as they are often more sensitive.
-
Age: Young adults.
-
Housing: Animals should be housed in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.
-
Dose Formulation: Prepare the this compound formulation for the intended route of administration (e.g., sterile suspension for intramuscular injection).
-
Dosing:
-
Administer a single dose of this compound to a group of 3 animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
The selection of the starting dose is based on any existing information on the substance's toxicity.
-
-
Observation:
-
Observe the animals for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and at least once daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights weekly.
-
-
Endpoint: The study is terminated based on the number of animal deaths within a specified timeframe, which then determines the next step (e.g., dosing at a higher or lower level, or stopping the study).
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Mandatory Visualizations
Caption: this compound Prodrug Activation Pathway.
Caption: Preliminary Toxicity Screening Workflow for this compound.
Data Presentation
As specific quantitative toxicity data for this compound is not publicly available, the following tables are presented as templates for how such data should be structured for clear comparison.
Table 2: Template for In Vitro Cytotoxicity Data of this compound
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| L929 | MTT | 24 | Data to be determined |
| L929 | MTT | 48 | Data to be determined |
| L929 | MTT | 72 | Data to be determined |
| Other relevant cell line | Specify assay | Specify time | Data to be determined |
Table 3: Template for In Vivo Acute Systemic Toxicity of this compound
| Species/Strain | Route of Administration | Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Gross Necropsy Findings |
| Rat/Sprague-Dawley | Intramuscular | 5 | 3 | Data to be determined | Data to be determined | Data to be determined |
| Rat/Sprague-Dawley | Intramuscular | 50 | 3 | Data to be determined | Data to be determined | Data to be determined |
| Rat/Sprague-Dawley | Intramuscular | 300 | 3 | Data to be determined | Data to be determined | Data to be determined |
| Rat/Sprague-Dawley | Intramuscular | 2000 | 3 | Data to be determined | Data to be determined | Data to be determined |
Conclusion
The preliminary toxicity screening of this compound is a critical step in its development as a long-acting injectable therapeutic. While specific toxicity data for this prodrug is not yet widely published, a robust safety evaluation can be designed and executed based on established international guidelines. The in vitro and in vivo studies outlined in this technical guide provide a foundational framework for assessing the cytotoxic and systemic toxicity of this compound, thereby informing its potential for further clinical development. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. The structured presentation of data, as exemplified in the provided templates, is crucial for clear interpretation and regulatory submission.
Methodological & Application
Application Notes and Protocols for Ac-Atovaquone Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ac-Atovaquone, a prodrug of Atovaquone, in mouse models for various research applications. The information is intended to guide researchers in designing and executing experiments involving this compound.
Introduction
Atovaquone is a hydroxynaphthoquinone with potent antimicrobial activity against a range of protozoa and fungi. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to the disruption of essential processes like ATP synthesis and pyrimidine biosynthesis in susceptible organisms.[1][2][3][4] However, the poor aqueous solubility and low oral bioavailability of Atovaquone can limit its efficacy.[4][5][6]
To overcome these limitations, prodrug strategies have been explored. This compound, an acetylated form of Atovaquone, represents one such approach. This acetate ester prodrug is designed to enhance the physicochemical properties of the parent drug, potentially leading to improved solubility and bioavailability. This document outlines the dosage, administration, and experimental protocols for using this compound in mouse models based on available research.
Mechanism of Action
This compound is designed to be hydrolyzed in vivo to release the active parent compound, Atovaquone. Atovaquone selectively targets the cytochrome bc1 complex of the mitochondrial electron transport chain in parasites and other pathogens.[2][7] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential.[2][7] Consequently, ATP production is halted, and the synthesis of pyrimidines, which is dependent on the electron transport chain, is also inhibited.[1][2] This dual effect deprives the pathogen of the necessary energy and building blocks for replication and survival.
Signaling Pathway of Atovaquone
Caption: Mechanism of action of Atovaquone.
Dosage and Administration in Mouse Models
The dosage of this compound and its parent compound, Atovaquone, can vary significantly depending on the mouse strain, the disease model, and the intended therapeutic outcome (e.g., prophylaxis vs. treatment). The following tables summarize reported dosages from various studies.
Table 1: Atovaquone and Prodrug Dosage in Mouse Models
| Compound | Disease Model | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Reference |
| Atovaquone | Toxoplasmosis (T. gondii) | Swiss-Webster | 5-100 mg/kg/day | Oral | Daily | [8] |
| Atovaquone | Toxoplasmosis (T. gondii) | Immunocompromised | 10-30 mg/kg/day | Oral | Daily | [9] |
| Atovaquone | Toxoplasmosis (Reactivated) | ICSBP/IRF-8-/- | 50 or 100 mg/kg | Oral | Daily | [10] |
| Atovaquone Nanosuspension | Toxoplasmosis (Reactivated) | ICSBP/IRF-8-/- | 10 mg/kg | Intravenous (i.v.) | Not specified | [11] |
| Atovaquone Nanoparticles | Malaria (P. berghei) | Not specified | 200 mg/kg | Intramuscular (i.m.) | Single injection | [12][13] |
| Acetic Acid Ester of Atovaquone (mCBE161) | Malaria (prophylaxis) | Cynomolgus Monkeys* | 20 mg/kg | Intramuscular (i.m.) | Single injection | [12][13] |
*Note: Data for this compound in monkeys is included as a relevant reference for a prodrug approach.
Table 2: General Guidelines for Administration Routes in Mice
| Route | Maximum Volume | Needle Gauge | Notes | Reference |
| Oral (gavage) | 5 mL/kg | 20-22g (ball-tipped) | Ensure proper technique to avoid injury. | [14][15][16] |
| Intravenous (i.v.) - tail vein | < 0.2 mL | 27-30g | Bolus injection volume should not exceed 5 ml/kg. | [14][17] |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27g | Inject into the lower right quadrant of the abdomen. | [14][18] |
| Intramuscular (i.m.) - thigh muscle | < 0.05 mL | 25-27g | Limited volume due to small muscle mass. | [14][18] |
| Subcutaneous (s.c.) | < 2-3 mL (divided sites) | 25-27g | Administer under the loose skin of the back. | [14] |
Experimental Protocols
Preparation of this compound Formulation
The preparation of this compound for administration will depend on its physicochemical properties and the chosen route of administration. As this compound is an ester prodrug, it is likely to have increased lipophilicity compared to Atovaquone.
For Intramuscular Injection (based on similar prodrug formulations):
-
Vehicle Selection: A common vehicle for lipophilic compounds for intramuscular injection is a sterile oil, such as sesame oil.
-
Formulation:
-
Aseptically weigh the required amount of this compound.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in the sterile vehicle to the desired final concentration.
-
Gentle warming and vortexing may be required to facilitate dissolution.
-
Ensure the final solution is clear and free of particulates.
-
If a suspension is required, a sterile aqueous vehicle with appropriate suspending agents can be used.
-
For Oral Administration:
-
Vehicle Selection: For oral gavage, an aqueous vehicle such as water, saline, or a 0.5% methylcellulose solution is commonly used.
-
Formulation:
-
Weigh the required amount of this compound.
-
Create a homogenous suspension in the chosen vehicle. The use of a mortar and pestle or a homogenizer may be necessary to achieve a uniform particle size.
-
Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.
-
Administration Procedure (Intramuscular Injection)
-
Animal Restraint: Properly restrain the mouse to expose the thigh muscle.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection:
-
Using an appropriate gauge needle (e.g., 25-27g), insert the needle into the quadriceps muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the formulation (volume typically ≤ 0.05 mL).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, pain, or inflammation at the injection site.
Experimental Workflow for Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Considerations and Best Practices
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[16][17]
-
Pharmacokinetics: The pharmacokinetic profile of this compound may differ significantly from that of Atovaquone. It is advisable to conduct pilot pharmacokinetic studies to determine the optimal dosing regimen.
-
Vehicle Effects: The choice of vehicle can impact drug absorption and tolerability. Vehicle-only control groups are essential in all experiments.
-
Solubility and Stability: The solubility and stability of the this compound formulation should be determined prior to in vivo studies.
-
Combination Therapy: Atovaquone is often used in combination with other drugs (e.g., proguanil) to enhance efficacy and prevent the development of resistance.[1][19][20] Similar strategies may be beneficial for this compound.
Conclusion
This compound represents a promising prodrug approach to improve the therapeutic potential of Atovaquone. The information and protocols provided in these application notes are intended to serve as a starting point for researchers. It is crucial to tailor the experimental design, including dosage and administration route, to the specific research question and mouse model being used. Careful planning and adherence to best practices in animal research will be critical for obtaining reliable and reproducible results.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of atovaquone combined with clindamycin against murine infection with a cystogenic (Me49) strain of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. cea.unizar.es [cea.unizar.es]
- 15. downstate.edu [downstate.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Atovaquone and Berberine Chloride Reduce SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Atovaquone in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Atovaquone, a derivative of Atovaquone, is a powerful tool for investigating mitochondrial function and metabolism. Atovaquone is an FDA-approved anti-protozoal drug that acts as a potent and selective inhibitor of the mitochondrial electron transport chain (ETC).[1][2] Mechanistically, it functions as a ubiquinone (also known as Co-enzyme Q10) analog, competitively inhibiting the cytochrome bc1 complex, also known as Complex III.[1][3][4][5] This inhibition disrupts mitochondrial respiration, leading to a cascade of downstream effects that are of significant interest in various research fields, particularly in cancer biology and drug development.[2][6]
By blocking Complex III, Atovaquone effectively halts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular oxygen consumption and ATP production.[1][2] This has been shown to reduce tumor hypoxia, a state associated with cancer progression and resistance to therapy.[6][7][8] Consequently, Atovaquone induces a metabolic shift towards aerobic glycolysis, increases oxidative stress, and can selectively target cancer stem cells (CSCs), which are highly dependent on mitochondrial function.[1] These characteristics make this compound an invaluable compound for studying mitochondrial bioenergetics, metabolic reprogramming in disease, and for the development of novel therapeutic strategies targeting cellular metabolism.
Mechanism of Action
Atovaquone exerts its effect by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the inner mitochondrial membrane. It acts as a competitive inhibitor of the natural substrate, ubiquinol.[5] This binding event blocks the transfer of electrons from Complex III to cytochrome c, thereby disrupting the electron transport chain. The immediate consequences are the inhibition of proton pumping across the inner membrane, which collapses the mitochondrial membrane potential (ΔΨm), and a halt in ATP synthesis via oxidative phosphorylation.[1][3][9][10] The stalled electron flow also leads to an increase in the production of reactive oxygen species (ROS).[1][11]
Caption: this compound inhibits Complex III of the ETC, blocking electron flow.
Data Presentation
The following tables summarize the quantitative effects of Atovaquone across various cancer cell lines and on specific mitochondrial parameters.
Table 1: In Vitro Efficacy of Atovaquone in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Concentration | Reference |
|---|---|---|---|---|---|
| MCF7 | Breast Cancer | Mammosphere | CSC Propagation | 1 µM | [1] |
| Ovarian/Endometrial | Gynecologic | MTT | Viability | ~10 µM | [12] |
| HCT-116 (EpCAM+/CD44+) | Colon Cancer | MTS | Viability (Hypoxia) | ~15 µM | [13] |
| MCF7 | Breast Cancer | FACS | Apoptosis | 5-10 µM (induces) | [1] |
| Gynecologic Lines | Gynecologic | Flow Cytometry | Apoptosis | 10 µM (induces) |[12] |
Table 2: Effects of Atovaquone on Mitochondrial Parameters in MCF7 Breast Cancer Cells (48h Treatment)
| Parameter | Metric | 5 µM Atovaquone | 10 µM Atovaquone | Reference |
|---|---|---|---|---|
| Oxygen Consumption | Basal Respiration | Significant Reduction | Significant Reduction | [1] |
| Maximal Respiration | Significant Reduction | Significant Reduction | [1] | |
| ATP Production | Mitochondrial ATP | Significant Reduction | Significant Reduction | [1] |
| Glycolysis | Aerobic Glycolysis | Significant Increase | Significant Increase | [1] |
| Mitochondrial Mass | MitoTracker Deep-Red | Decrease | Decrease | [1][11] |
| Mitochondrial Potential | MitoTracker Orange | Decrease | Decrease | [1][11] |
| Oxidative Stress | CM-H2DCFDA (ROS) | - | Increase |[1][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Extracellular Flux Analyzer to measure the effect of this compound on mitochondrial respiration.[1][14]
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) with a Seahorse Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XF-e96) and associated consumables (cell culture plates, sensor cartridges, calibrant).[14]
-
Culture medium, trypsin, PBS.
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
This compound stock solution (in DMSO).
-
Mitochondrial stress test compounds (optional): Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells. Seed the appropriate number of cells per well in a Seahorse XF cell culture plate. Include background correction wells with media only.[14]
-
Incubate the plate overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Sensor Cartridge Hydration (Day 1):
-
Add 1 mL (for XF24) or 200 µL (for XF96) of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate and incubate overnight in a non-CO₂ incubator at 37°C.[14]
-
-
Assay Preparation (Day 2):
-
Prepare fresh Seahorse XF Assay Medium, supplement as required for your cell type, warm to 37°C, and adjust pH to 7.4.
-
Remove the cell culture plate from the incubator. Gently wash the cells by removing the growth medium and adding 1 mL (or 180 µL) of pre-warmed assay medium. Repeat the wash.
-
Add the final volume of assay medium to each well and place the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Prepare stock solutions of this compound and other inhibitors (if used) in assay medium at the desired final concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the prepared compounds into the appropriate injection ports.
-
Start the assay protocol on the Seahorse instrument. The machine will first calibrate the sensors.
-
After calibration, replace the utility plate with your cell culture plate.
-
The instrument will measure baseline OCR and Extracellular Acidification Rate (ECAR).
-
This compound will be injected automatically, and the subsequent change in OCR will be recorded.[1]
-
Data analysis will reveal key parameters like basal respiration and ATP-linked respiration.[1]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) and Mass
This protocol uses fluorescent dyes and flow cytometry to quantify changes in mitochondrial membrane potential and mass after this compound treatment.[1][11]
Materials:
-
Flow cytometer.
-
MitoTracker Orange CMTMRos or JC-1 (for membrane potential).[1][13]
-
MitoTracker Deep Red FM (for mitochondrial mass).[1]
-
This compound stock solution (in DMSO).
-
FACS buffer (e.g., PBS with 1% BSA).
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.[10][15]
Procedure:
-
Cell Treatment:
-
Staining:
-
During the last 30-60 minutes of incubation, add MitoTracker Orange (for potential) and MitoTracker Deep Red (for mass) directly to the culture medium at their final working concentrations (typically in the nM range, optimize per cell line).
-
Incubate at 37°C, protected from light.
-
-
Cell Harvesting:
-
Aspirate the medium, wash cells with PBS.
-
Harvest the cells using trypsin, then neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold FACS buffer.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Excite MitoTracker Orange using a yellow-green laser (e.g., 561 nm) and detect emission in the appropriate channel (e.g., ~580 nm).
-
Excite MitoTracker Deep Red using a red laser (e.g., 640 nm) and detect emission in the far-red channel (e.g., ~665 nm).
-
Record data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) for both dyes in the vehicle and treated samples. A decrease in MitoTracker Orange MFI indicates depolarization of the mitochondrial membrane.[1][11]
-
The ratio of MitoTracker Orange MFI to MitoTracker Deep Red MFI can be calculated to normalize membrane potential to mitochondrial mass.[1][11]
-
Protocol 3: Measurement of Cellular Viability using MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[2][12]
Caption: A streamlined workflow for the MTT cell viability assay.
Materials:
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).
-
Microplate reader.
Procedure:
-
Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Add 10-20 µL of MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance on a microplate reader at a wavelength of ~570 nm.
-
-
Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atovaquone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 10. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
Application Notes and Protocols for Atovaquone in Electron Transport Chain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, a hydroxy-1,4-naphthoquinone, is a potent and selective inhibitor of the mitochondrial electron transport chain (ETC). It specifically targets the cytochrome bc1 complex, also known as Complex III, by acting as an analogue of ubiquinone (Coenzyme Q10). This targeted inhibition disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential, decreased ATP synthesis, and increased production of reactive oxygen species (ROS). These characteristics make Atovaquone a valuable tool for studying mitochondrial function, cellular metabolism, and the development of therapies targeting diseases with mitochondrial involvement, such as parasitic infections and cancer.
This document provides detailed application notes and experimental protocols for the use of Atovaquone in studying the electron transport chain.
Mechanism of Action
Atovaquone's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. As a structural analog of ubiquinone, it competitively inhibits the binding of ubiquinol to the Qo site of Complex III. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, a critical step in oxidative phosphorylation.
The inhibition of Complex III by Atovaquone has several downstream consequences:
-
Disruption of Electron Flow: The normal transfer of electrons through the ETC is halted.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons across the inner mitochondrial membrane by Complex III is inhibited, leading to the dissipation of the proton gradient.
-
Decreased ATP Synthesis: The collapse of the proton motive force prevents ATP synthase from producing ATP.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals and other ROS.
-
Inhibition of Pyrimidine Biosynthesis: Dihydroorotate dehydrogenase, an enzyme essential for de novo pyrimidine synthesis, is dependent on the ETC. Inhibition of the ETC by Atovaquone indirectly inhibits this pathway.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of Atovaquone in various experimental models.
Table 1: IC50 Values of Atovaquone in Different Cell Lines and Parasites
| Cell Line/Organism | Assay | IC50 Value | Reference |
| Plasmodium falciparum | In vitro susceptibility | 3.4 ± 1.6 nM | |
| Plasmodium falciparum (Atovaquone-resistant) | In vitro susceptibility | ~24-fold higher than WT | |
| MCF7 (Breast Cancer) | Mammosphere formation | 1 µM | |
| MCF7 (Breast Cancer) | Cell viability | ~10 µM | |
| REH (cALL) | Cell viability | ~30 µM | |
| Sup-B15 (cALL) | Cell viability | ~30 µM |
Table 2: Effects of Atovaquone on Mitochondrial Respiration in Cancer Cells
| Cell Line | Treatment | Basal Respiration | Maximal Respiration | ATP Production | Reference |
| REH | 30 µM Atovaquone (3 days) | ~2-fold reduction | ~3.7-fold decrease | Marked decrease | |
| Sup-B15 & Sup-PR | 30 µM Atovaquone (3 days) | Significant reduction | Significant reduction | Significant reduction | |
| MCF7 | 5µM & 10µM Atovaquone (48 hours) | Significant reduction | Significant reduction | Significant reduction |
Signaling Pathways and Experimental Workflows
Atovaquone's Impact on the Electron Transport Chain and Cellular Processes
Caption: Atovaquone inhibits Complex III of the ETC, disrupting ATP synthesis and pyrimidine biosynthesis.
Experimental Workflow for Assessing Mitochondrial Function
Caption: Workflow for evaluating Atovaquone's effect on mitochondrial function.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from studies investigating the effect of Atovaquone on cellular respiration.
Materials:
-
Seahorse XFp/XFe96/XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Atovaquone stock solution (e.g., in DMSO)
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Atovaquone Treatment: The following day, treat the cells with various concentrations of Atovaquone (e.g., 1 µM, 5 µM, 10 µM, 30 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Preparation:
-
One hour before the assay, remove the cell culture medium.
-
Wash the cells twice with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Assay (Mito Stress Test):
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibration plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors and measurement of OCR at baseline and after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters:
-
Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration rate)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)
-
ATP Production: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)
-
Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration)
-
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) by Flow Cytometry
This protocol is based on methods used to evaluate the collapse of mitochondrial membrane potential following Atovaquone treatment.
Materials:
-
Flow cytometer
-
Cells of interest
-
Atovaquone stock solution
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 staining solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Phosphate-buffered saline (PBS)
-
FACS tubes
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells (which are later detached) with the desired concentrations of Atovaquone or vehicle control for the specified time.
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing a low concentration of a potentiometric dye (e.g., 20-100 nM TMRE or 2 µM JC-1).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
For a positive control, treat a separate sample of cells with FCCP (e.g., 10 µM) during the last 5-10 minutes of staining.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer.
-
For TMRE, detect the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red). A decrease in fluorescence intensity indicates depolarization.
-
For JC-1, detect both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. A shift from red to green fluorescence signifies depolarization.
-
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (for TMRE) or the ratio of red to green fluorescence (for JC-1) for each treatment condition.
-
Compare the fluorescence of Atovaquone-treated cells to the control and FCCP-treated cells.
-
Protocol 3: Measurement of Mitochondrial Mass and ROS Production
This protocol is derived from studies assessing changes in mitochondrial content and oxidative stress.
Materials:
-
Flow cytometer
-
Cells of interest
-
Atovaquone stock solution
-
MitoTracker Green FM (for mitochondrial mass)
-
CM-H2DCFDA or MitoSOX Red (for cellular or mitochondrial ROS, respectively)
-
PBS
-
FACS tubes
Procedure:
-
Cell Treatment: Treat cells with Atovaquone or vehicle control as described in the previous protocols.
-
Staining for Mitochondrial Mass:
-
Harvest and wash the cells.
-
Resuspend in medium containing MitoTracker Green FM (e.g., 100 nM) and incubate for 30 minutes at 37°C.
-
Wash and resuspend in FACS buffer for analysis.
-
-
Staining for ROS Production:
-
During the last 30 minutes of the Atovaquone treatment, add CM-H2DCFDA (e.g., 5 µM) or MitoSOX Red (e.g., 5 µM) to the cell culture medium.
-
Incubate at 37°C.
-
Harvest, wash, and resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly.
-
For MitoTracker Green, detect fluorescence in the FITC channel.
-
For CM-H2DCFDA, detect fluorescence in the FITC channel.
-
For MitoSOX Red, detect fluorescence in the PE channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity for each probe and treatment condition. An increase in DCF or MitoSOX fluorescence indicates increased ROS production. A decrease in MitoTracker Green fluorescence suggests a reduction in mitochondrial mass.
-
Conclusion
Atovaquone is a specific and potent inhibitor of mitochondrial Complex III, making it an indispensable tool for researchers studying the electron transport chain and its role in various biological processes and disease states. The protocols and data presented here provide a comprehensive guide for utilizing Atovaquone to investigate mitochondrial function, cellular metabolism, and the effects of ETC inhibition in diverse experimental systems. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible results.
Application Notes and Protocols for In Vivo Administration of Atovaquone and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone is a hydroxynaphthoquinone that has demonstrated significant efficacy as an antimicrobial agent, particularly against protozoal infections such as Pneumocystis jirovecii pneumonia (PCP) and malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to a disruption of ATP production and pyrimidine biosynthesis in susceptible organisms.[1][3][4] Due to its high lipophilicity and low aqueous solubility, the oral bioavailability of atovaquone can be variable and is significantly enhanced when administered with fatty food.[1][5][6] To address these limitations, various formulations and prodrugs, such as acetylated forms (Ac-Atovaquone), have been developed to improve its pharmacokinetic profile for in vivo applications.[7][8]
This document provides detailed application notes and protocols for the in vivo administration of atovaquone and its acetylated prodrugs, intended for use by researchers in preclinical and clinical studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of Atovaquone in Animal Models
| Animal Model | Disease/Condition Model | Formulation | Dosage | Administration Route | Key Findings | Reference |
| Mice | Pneumocystis Pneumonia (PCP) | Encochleated atovaquone (eATQ) | 100-200 mg/kg/day | Oral gavage | eATQ was superior to commercial atovaquone in reducing total Pneumocystis nuclei and asci. | [9] |
| Mice | Malaria (P. berghei) | Atovaquone nanoparticles | 1, 10, 100, or 1000 mg/kg/day for 3 days | Oral | 10 mg/kg was the lowest curative dose. | [10] |
| Mice | Acute Toxoplasmosis | Atovaquone-loaded exosomes (EXO-ATQ) | 10 mg/kg every 3 days for 9 days | Intravenous (IV) | Significantly inhibited parasite growth compared to control. | [11] |
| Rats | Pharmacokinetic study | Atovaquone nanosuspension | Not specified | Oral | 4.6-fold improvement in area under the plasma concentration curve compared to drug suspension. | [12][13] |
| Rats | Pharmacokinetic study | Atovaquone nanoparticles | Not specified | Oral | 2.9-fold improved bioavailability compared to Malarone® tablets. | [2] |
| Cynomolgus Monkeys | Malaria Chemoprotection | Acetic acid ester of atovaquone (mCBE161) | 20 mg/kg (single dose) | Intramuscular (IM) | Maintained plasma atovaquone levels above the minimal efficacious concentration for >30 days. | [7][8] |
| Common Buzzard Nestlings | Tolerability Study | Atovaquone-proguanil (Malarone®) | ~11 mg/kg (single dose) | Oral | No evidence of detrimental effects on growth rate, body condition, or blood chemistry. | [14] |
Table 2: Pharmacokinetic Parameters of Atovaquone in Different Formulations and Animal Models
| Animal Model | Formulation | Cmax | Tmax | Half-life (t1/2) | Bioavailability Improvement | Reference |
| Mice | Encochleated atovaquone (eATQ) | 52.8 µg/L (plasma), 36.4 µg/g (lungs) | 12 hours | Not specified | Not specified | [9] |
| Mice | Commercial atovaquone (Mepron) | 62.3 µg/L (plasma), 52.7 µg/g (lungs) | 10 hours | Not specified | Not specified | [9] |
| Mice | Atovaquone solid drug nanoparticles (intramuscular) | Dose-proportional | ~6 hours | 105 hours (plasma) | Substantially longer than oral administration | [10] |
| Rats | Atovaquone nanosuspension | Significantly increased | Decreased | Not specified | ~4.6-fold vs. suspension | [12][13] |
| Rats | Atovaquone nanoparticles | Not specified | Not specified | Not specified | 2.9-fold vs. Malarone® tablets, 1.8-fold vs. Mepron® suspension | [2] |
Experimental Protocols
Protocol 1: Oral Administration of Atovaquone Nanosuspension in a Murine Malaria Model
This protocol is adapted from studies investigating the efficacy of atovaquone nanosuspensions in mice infected with Plasmodium berghei.[2][12][13]
1. Materials:
-
Atovaquone nanosuspension
-
Plasmodium berghei infected erythrocytes
-
Swiss albino mice
-
Vehicle control (e.g., sterile water or appropriate buffer)
-
Oral gavage needles
-
Standard animal handling and housing equipment
2. Experimental Procedure:
-
Induction of Infection: Infect mice with an intraperitoneal injection of 1 x 10^6 P. berghei parasitized erythrocytes.
-
Treatment Groups: Divide the infected mice into the following groups:
-
Group 1: Vehicle control
-
Group 2: Atovaquone nanosuspension (therapeutically effective dose, e.g., determined from dose-ranging studies)
-
Group 3: Reference formulation (e.g., commercial atovaquone suspension or Malarone®)
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Monitor the parasitemia levels daily by preparing thin blood smears from the tail vein and staining with Giemsa.
-
Record the percentage of parasitized red blood cells.
-
Monitor the survival of the mice daily.
-
-
Endpoint Analysis:
-
Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control.
-
Analyze the mean survival time for each group.
-
Protocol 2: Intramuscular Administration of an Acetylated Atovaquone Prodrug for Long-Acting Malaria Prophylaxis
This protocol is based on preclinical studies of long-acting injectable atovaquone prodrugs in non-human primates.[7][8]
1. Materials:
-
Acetic acid ester of atovaquone (this compound) formulated as an aqueous suspension.
-
Cynomolgus monkeys
-
Sterile syringes and needles for intramuscular injection
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Equipment for plasma separation and analysis (e.g., centrifuge, HPLC-MS/MS)
2. Experimental Procedure:
-
Pre-treatment:
-
Acclimatize the animals to the housing conditions.
-
Collect baseline blood samples.
-
-
Drug Administration:
-
Administer a single intramuscular injection of the this compound suspension at a dose of 20 mg/kg.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at predetermined time points post-injection (e.g., 1, 6, 24, 48, 72 hours, and then weekly for several weeks).
-
Process the blood samples to separate plasma and store frozen at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of the prodrug (this compound) and the active drug (atovaquone) using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both the prodrug and atovaquone.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
-
Determine the duration for which the atovaquone plasma concentration remains above the minimum efficacious concentration (MEC) for malaria prophylaxis (e.g., 272 nM).[7][8]
-
Mandatory Visualization
Atovaquone Signaling Pathway
Caption: Mechanism of action of Atovaquone.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A Novel Encochleated Formulation Improves Atovaquone Activity in a Murine Model of Pneumocystis Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-acting injectable atovaquone nanomedicines for malaria prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and evaluation of atovaquone-loaded macrophage-derived exosomes against Toxoplasma gondii: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Atovaquone | VCA Animal Hospitals [vcahospitals.com]
Application Notes and Protocols: Atovaquone in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone is a hydroxynaphthoquinone that has been approved by the FDA for the treatment and prevention of protozoal infections, including malaria, Pneumocystis jirovecii pneumonia (PCP), and babesiosis. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex (Complex III). This disruption of mitochondrial function leads to the inhibition of ATP and pyrimidine biosynthesis in susceptible organisms. Emerging research has highlighted the potential of atovaquone in combination with other therapeutic agents to enhance efficacy, overcome resistance, and expand its application to new disease areas, notably in oncology.
These application notes provide an overview of key atovaquone-based drug combinations, summarize preclinical quantitative data, and offer detailed protocols for assessing drug synergy and the primary mechanism of action.
Mechanisms of Action and Rationale for Combination Therapy
Atovaquone selectively targets the Qo site of the cytochrome bc1 complex, inhibiting electron transport and collapsing the mitochondrial membrane potential (ΔΨm). This leads to a halt in ATP synthesis and the regeneration of ubiquinone, which is a crucial cofactor for dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis. The rationale for combining atovaquone with other drugs stems from the potential for synergistic interactions, where the combined effect is greater than the sum of the individual effects.
Atovaquone in Anti-Infective Therapies
-
With Proguanil for Malaria: The combination of atovaquone and proguanil (known as Malarone®) is a cornerstone of malaria prophylaxis and treatment. While atovaquone inhibits the mitochondrial ETC, proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. However, studies have revealed a more complex synergistic mechanism. Proguanil itself, independent of its conversion to cycloguanil, enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[1] This synergistic action allows for lower effective concentrations of atovaquone, which is crucial for overcoming resistance.[1]
-
With Azithromycin for Babesiosis: Babesiosis is a tick-borne parasitic disease caused by Babesia species. The combination of atovaquone and the macrolide antibiotic azithromycin is a first-line treatment for human babesiosis.[2] Azithromycin inhibits protein synthesis in the parasite's apicoplast, a non-photosynthetic plastid. The combination of a mitochondrial inhibitor and a protein synthesis inhibitor provides a dual-pronged attack on the parasite.[3] This combination has been shown to be as effective as clindamycin and quinine but with significantly fewer adverse effects.[2][4]
Atovaquone in Cancer Therapy
The reliance of many cancer cells on mitochondrial oxidative phosphorylation (OXPHOS) for energy and biosynthesis has made mitochondria an attractive therapeutic target. By inhibiting OXPHOS, atovaquone can induce metabolic stress in cancer cells. Furthermore, tumor hypoxia, a state of low oxygen, is a major driver of cancer progression and resistance to therapy. Atovaquone can reduce the oxygen consumption rate (OCR) in tumor cells, thereby alleviating hypoxia and potentially sensitizing them to radiotherapy and chemotherapy.[5]
-
With Chemotherapy: Preclinical studies have shown that atovaquone can act synergistically with conventional chemotherapeutic agents like carboplatin, idarubicin, and prednisolone.[6] By targeting the energy production machinery of cancer cells, atovaquone can weaken them and enhance their susceptibility to cytotoxic drugs.
-
With Radiotherapy: Radiation therapy relies on the presence of oxygen to generate reactive oxygen species (ROS) that damage cancer cell DNA. By reducing tumor hypoxia, atovaquone can enhance the efficacy of radiotherapy. Clinical trials have demonstrated that atovaquone treatment can significantly reduce the hypoxic volume in tumors of patients with non-small cell lung cancer (NSCLC).[5]
Data Presentation: In Vitro Synergy and Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating atovaquone in combination with other drugs. The level of interaction is often quantified by the Combination Index (CI) or the sum of the Fractional Inhibitory Concentration (ΣFIC), where:
-
Synergy: CI or ΣFIC < 1
-
Additive Effect: CI or ΣFIC = 1
-
Antagonism: CI or ΣFIC > 1
Table 1: Atovaquone in Combination for Anti-Malarial Therapy
| Combination | Organism/Cell Line | Parameter | Value | Reference |
| Atovaquone + Proguanil | Plasmodium falciparum | ΣFIC at EC50 | 0.37 (Synergy) | |
| Atovaquone + Proguanil | Plasmodium falciparum | ΣFIC at EC90 | 0.13 (High Synergy) | |
| Atovaquone + Proguanil | Plasmodium yoelii (liver stage) in HepG2-CD81 cells | FIC50 Index | 0.64 (Synergy) | |
| Atovaquone (alone) | Plasmodium yoelii (liver stage) in HepG2-CD81 cells | IC50 | 0.92 nM | |
| Proguanil (alone) | Plasmodium yoelii (liver stage) in HepG2-CD81 cells | IC50 | 3.2 µM |
Table 2: Atovaquone in Combination for Babesiosis Therapy
Note: While clinically effective, specific in vitro synergy data (CI/FIC values) for the Atovaquone and Azithromycin combination against Babesia species is not extensively published. The primary evidence is from clinical and in vivo animal studies.
| Combination | Organism/Model | Parameter | Observation | Reference |
| Atovaquone + Azithromycin | Human Babesiosis (B. microti) | Clinical Outcome | As effective as clindamycin + quinine with fewer adverse effects. | [2] |
| Atovaquone + Azithromycin | Canine Babesiosis (B. gibsoni) | PCR | 8 of 10 dogs became PCR negative post-treatment. | [7] |
| Atovaquone + Azithromycin | Giant Panda Babesiosis (Babesia sp.) | Clinical & PCR | Increased red blood cell counts and parasite levels reduced below PCR detection. | [8][9] |
Table 3: Atovaquone in Combination for Cancer Therapy
| Combination | Cell Line | Parameter | Value | Reference |
| Atovaquone (alone) | Breast Cancer Panel (MCF-7, SKBR3, etc.) | IC50 (72h) | 11 - 18 µM | [10] |
| Atovaquone + Idarubicin | REH (Leukemia) | Synergy Score | > 10 (Strong Synergy) | [6] |
| Atovaquone + Prednisolone | Sup-PR (Prednisolone-resistant Leukemia) | Synergy Score | > 10 (Strong Synergy) | [6] |
| Atovaquone + Selinexor | AML (Leukemia) | In vitro & In vivo | Synergistic killing of AML cells and impaired leukemic cell infiltration. | [11] |
| Atovaquone + Radiation | NSCLC (Clinical Trial) | Hypoxic Volume | Median change of -28.0% in atovaquone-treated patients. | [5] |
Experimental Protocols
Protocol: In Vitro Drug Synergy Assessment using Checkerboard Assay
This protocol describes a method to determine the interaction between two compounds (e.g., Atovaquone and a partner drug) in vitro.
Materials:
-
96-well microtiter plates
-
Test organism (e.g., cancer cell line, parasite culture)
-
Appropriate culture medium
-
Atovaquone and partner drug stock solutions
-
Multichannel pipette
-
Incubator
-
Plate reader or microscope for assessing endpoint
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC50: Before the synergy test, determine the MIC or IC50 of each drug individually against the test organism. This will inform the concentration range for the checkerboard assay.
-
Prepare Drug Dilutions: a. Along the x-axis of a 96-well plate, prepare serial dilutions of Drug A (e.g., Atovaquone). Typically, this is done by adding a concentrated solution to the first column and performing 2-fold serial dilutions across the plate. b. Along the y-axis, prepare serial dilutions of Drug B (partner drug).
-
Create the Checkerboard: a. In a fresh 96-well plate, add a fixed volume of culture medium to all wells. b. Using a multichannel pipette, add the diluted Drug A to the corresponding columns. c. Similarly, add the diluted Drug B to the corresponding rows. The result will be a matrix of wells containing unique combinations of concentrations of both drugs. d. Include control wells: no drugs (growth control), Drug A alone, and Drug B alone.
-
Inoculate: Add the test organism at a standardized concentration to each well.
-
Incubate: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 24-72 hours).
-
Assess Endpoint: Determine the growth or viability in each well. This can be done by visual inspection for turbidity, using a viability dye (e.g., MTT, resazurin), or by microscopic examination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): a. For each well showing no growth (or 50% inhibition), the FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) b. The ΣFIC is the lowest FICI value obtained. c. Interpret the results as described above (Synergy < 1, Additive = 1, Antagonism > 1).
Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XFe Analyzer) to measure the effect of Atovaquone on mitochondrial respiration.
Materials:
-
Seahorse XFe Analyzer and associated consumables (cartridge, cell culture plates)
-
Adherent cells of interest
-
Culture medium and assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Atovaquone
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
CO2-free incubator
Procedure:
-
Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture plate at a predetermined optimal density. Ensure even cell distribution.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C by adding XF Calibrant to each well of the utility plate.
-
Prepare Assay Medium and Compounds: a. Warm the assay medium to 37°C. b. Prepare stock solutions of Atovaquone and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
Cell Plate Preparation: a. Remove the culture medium from the cells and wash with the pre-warmed assay medium. b. Add the final volume of assay medium to each well. c. If testing the acute effect of Atovaquone, it will be loaded into the injector port of the cartridge. If testing the effect of pre-treatment, the cells would have been incubated with Atovaquone prior to the assay. d. Place the cell plate in a CO2-free incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Load the Sensor Cartridge: Load the appropriate volumes of Atovaquone, Oligomycin, FCCP, and Rotenone/Antimycin A into the designated injector ports (A, B, C, D) of the hydrated sensor cartridge.
-
Run the Assay: a. Calibrate the analyzer with the sensor cartridge. b. Replace the calibrant plate with the cell plate. c. Start the assay. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.
-
Data Analysis:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production: The decrease in OCR after Oligomycin (an ATP synthase inhibitor) injection.
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).
-
Compare the OCR profiles of Atovaquone-treated cells with vehicle-treated controls to quantify the inhibitory effect.
-
Visualizations
Caption: Mechanism of Atovaquone action on the mitochondrial ETC.
References
- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone and azithromycin for the treatment of babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of combined atovaquone and azithromycin for therapy of chronic Babesia gibsoni (Asian genotype) infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Efficacy of azithromycin combined with compounded atovaquone in treating babesiosis in giant pandas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone and selinexor as a novel combination treatment option in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effects of Ac-Atovaquone on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atovaquone, an FDA-approved hydroxynaphthoquinone, is a well-documented inhibitor of the mitochondrial electron transport chain (ETC). These application notes refer to Atovaquone, which is presumed to be the compound of interest, as "Ac-Atovaquone." It is a structural analog of ubiquinone (Coenzyme Q10) and serves as a powerful tool for studying cellular metabolism and as a potential therapeutic agent in various diseases, including cancer and parasitic infections.[1][2] this compound selectively targets Complex III (the cytochrome bc1 complex) of the ETC, leading to a cascade of measurable effects on cellular respiration and metabolism.[1][3][4]
This document provides detailed protocols for quantifying the effects of this compound on key parameters of cellular respiration, including oxygen consumption, mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) generation.
Mechanism of Action
This compound competitively inhibits the quinol oxidation (Qo) site of mitochondrial Complex III.[1][5] This action blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain.[5][6] The inhibition of electron flow leads to several critical downstream consequences:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): The disruption of the proton gradient across the inner mitochondrial membrane halts ATP synthesis via ATP synthase (Complex V).[4][5]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The inability to pump protons across the inner membrane leads to depolarization.[1][7][8]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals, increasing oxidative stress.[1][9]
-
Inhibition of Pyrimidine Biosynthesis: The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), essential for de novo pyrimidine synthesis, requires a functional ETC to operate. Inhibition by this compound indirectly impairs this pathway.[10][11][12]
Data Presentation: Expected Effects of this compound
The following tables summarize the anticipated quantitative changes in cellular metabolism following treatment with this compound.
Table 1: Effects on Mitochondrial Respiration (Seahorse XF Data)
| Parameter | Description | Expected Effect of this compound |
|---|---|---|
| Basal Respiration | Baseline oxygen consumption rate (OCR). | Significant Decrease[1][3] |
| ATP-Linked Respiration | OCR used for ATP synthesis. | Significant Decrease[1][3][13] |
| Maximal Respiration | Maximum OCR achieved by uncoupling the ETC. | Significant Decrease[1] |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration). | Significant Decrease[14] |
| Proton Leak | OCR maintaining mitochondrial membrane potential. | Minimal to no initial change |
| Non-Mitochondrial OCR | Oxygen consumption from other cellular processes. | No Change |
| Basal ECAR | Baseline extracellular acidification rate (glycolysis). | Increase (Compensatory)[1][2] |
Table 2: Effects on Other Key Metabolic Parameters
| Parameter | Description | Expected Effect of this compound |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Electromechanical potential across the inner mitochondrial membrane. | Significant Decrease / Collapse[1][7][8] |
| Cellular ATP Levels | Total intracellular ATP concentration. | Significant Decrease[1][15] |
| Reactive Oxygen Species (ROS) | Levels of superoxide and other reactive species. | Significant Increase[1][9][16] |
| Mitochondrial Mass | Total mitochondrial content within cells. | Decrease (with prolonged treatment)[1] |
Experimental Protocols
Protocol 1: Measuring OCR and ECAR with a Seahorse XF Analyzer
This protocol details the use of an Agilent Seahorse XF Analyzer to perform a "Mito Stress Test," which measures key parameters of mitochondrial function in real-time.[14][17][18]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[14]
Procedure:
-
Day 1: Cell Seeding a. Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.[19][20] b. Place the Seahorse XF sensor cartridge in a utility plate with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator to hydrate.[21]
-
Day 2: Assay a. Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).[1] b. Medium Exchange: One hour before the assay, remove the culture medium and wash cells with pre-warmed Seahorse XF assay medium. Add the final volume of XF assay medium and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.[19] c. Drug Loading: During the incubation, load the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A mixture) into the appropriate ports of the hydrated sensor cartridge.[18] d. Calibration and Assay Run: Place the sensor cartridge with loaded drugs into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and start the assay.[22] e. Data Acquisition: The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the response.[22]
-
Data Analysis: a. After the run, normalize the data to cell number or protein concentration. b. Use the Seahorse Wave software to calculate the key parameters of mitochondrial function as outlined in Table 1.[18]
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In cells with low ΔΨm (a hallmark of apoptosis or mitochondrial dysfunction), JC-1 remains as green fluorescent monomers.[23][24]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
This compound stock solution (in DMSO)
-
CCCP or FCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black plate for plate reader, chamber slides for microscopy, or 6-well plates for flow cytometry).
-
Treatment: Treat cells with this compound and controls for the desired time. Include a positive control by treating a set of cells with a mitochondrial uncoupler like CCCP (5-50 µM) for 15-30 minutes.[23]
-
Staining: a. Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µg/mL in culture medium).[25] b. Remove the treatment medium and add the JC-1 staining solution to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with the provided assay buffer to remove excess dye.[25]
-
Analysis: a. Fluorescence Microscopy: Immediately visualize cells. Healthy cells will exhibit red mitochondrial staining, while apoptotic or compromised cells will show green cytoplasmic fluorescence.[24] b. Flow Cytometry: Excite at 488 nm. Detect green monomers in the FL1 channel (~530 nm) and red aggregates in the FL2 channel (~590 nm).[24]
-
Data Interpretation: Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3: Measuring Cellular ATP Levels
This protocol provides a general method for quantifying total cellular ATP using a luciferase-based assay, which generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates (e.g., white 96-well plates)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with this compound and controls as required.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Signal Generation: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the ATP assay reagent directly to the wells (the reagent contains detergents to lyse the cells). c. Mix on an orbital shaker for 2 minutes to induce lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Compare the signals from treated samples to the vehicle control.
Protocol 4: Measuring Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable dye CM-H2DCFDA to measure intracellular ROS levels via flow cytometry. The dye is non-fluorescent until it is oxidized by ROS within the cell, at which point it fluoresces green.
Materials:
-
CM-H2DCFDA or similar ROS-sensitive dye
-
This compound stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and controls in a multi-well plate.
-
Dye Loading: a. At the end of the treatment period, remove the medium and incubate the cells with CM-H2DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.[1]
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Resuspend the cells in PBS or flow cytometry buffer.
-
Flow Cytometry: a. Analyze the cells immediately on a flow cytometer, exciting at 488 nm and detecting emission in the green channel (e.g., FITC channel, ~525 nm).
-
Data Analysis: Quantify the increase in ROS by comparing the mean fluorescence intensity (MFI) of treated cells to that of the vehicle control.[9]
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of atovaquone on the mitochondrial membrane potential of Babesiagibsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia [frontiersin.org]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 19. 2.3. Seahorse Analysis for OCR and ECAR [bio-protocol.org]
- 20. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 22. agilent.com [agilent.com]
- 23. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Ac-Atovaquone Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Ac-Atovaquone. This compound, an acetylated prodrug of Atovaquone, is a highly lipophilic compound with inherently low aqueous solubility, posing significant challenges during experimental studies and formulation development. This guide offers insights into its solubility profile and practical solutions to enhance its dissolution for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an ester prodrug of Atovaquone, an antimicrobial agent. The addition of an acetyl group is a strategy potentially aimed at modifying the physicochemical properties of the parent drug. However, like Atovaquone, this compound is characterized by very low aqueous solubility due to its lipophilic nature.[1][2] This poor solubility can lead to inconsistent results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, low bioavailability.[3][4]
Q2: What is the expected aqueous solubility of this compound?
Q3: How does the acetyl prodrug (this compound) release the active Atovaquone?
A3: this compound is designed to be a prodrug, meaning it is an inactive or less active form that is converted to the active drug, Atovaquone, within the body. This conversion typically occurs through enzymatic hydrolysis, where esterase enzymes cleave the acetyl group, releasing Atovaquone. The rate of this hydrolysis is dependent on factors such as the specific enzymes present and the pH of the environment.[3][5]
Q4: What is the expected stability of this compound in different pH conditions?
A4: While specific hydrolysis kinetics for this compound are not detailed in available literature, studies on other Atovaquone ester prodrugs provide valuable insights. For instance, a succinate prodrug of Atovaquone (ProD1) demonstrated pH-dependent hydrolysis. The half-life (t½) for the conversion to Atovaquone was found to be approximately 28.8 days at pH 7.4, 2.2 days at pH 5.5, and 28.8 days at pH 2.2.[4] Another study on a different prodrug showed interconversion half-life values of 11.4 hours in 1N HCl, 10.9 days at pH 2.2, 24 hours at pH 5.5, and 28.8 hours at pH 7.4.[3][5] These findings suggest that the ester bond of this compound is also likely to be susceptible to hydrolysis, with the rate being influenced by pH. Researchers should consider the pH of their experimental medium and the duration of their experiments, as significant conversion to Atovaquone may occur.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
This is a common issue due to the compound's hydrophobic nature. Here are several strategies to address this, ranging from simple solvent adjustments to more advanced formulation techniques.
Solution 1: Utilizing Organic Co-solvents
For in vitro assays, using a small percentage of an organic co-solvent can be an effective initial step.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices for dissolving hydrophobic compounds.
-
Important Consideration: It is crucial to keep the final concentration of the organic solvent in your experimental medium to a minimum (typically <1%) to avoid solvent-induced artifacts or toxicity to cells.
Quantitative Solubility Data (Atovaquone as a Proxy for this compound)
Since specific quantitative solubility data for this compound is limited, the following table provides the solubility of the parent compound, Atovaquone, in common organic solvents. Given the structural similarity, these values can serve as a reasonable starting point for estimating the solubility of this compound.
| Solvent | Approximate Solubility of Atovaquone |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL[6], >17.03 mg/mL[7] |
| Dimethylformamide (DMF) | ~1 mg/mL[6] |
| Ethanol | Slightly soluble[6] |
| Water | Practically insoluble[8] |
Solution 2: Advanced Formulation Strategies
For applications requiring higher concentrations or for in vivo studies, more advanced formulation approaches are necessary.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. Nanosuspensions can be prepared by methods such as microprecipitation followed by high-pressure homogenization.[9][10]
-
Solid Dispersions: In this approach, this compound is dispersed within a hydrophilic polymer matrix in an amorphous state. This prevents the drug from crystallizing and enhances its dissolution rate in aqueous media.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
This protocol is adapted from methods used for Atovaquone and is a suitable starting point for this compound.[9][10]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Stabilizers (e.g., Solutol® HS 15, Capryol™ 90, Poloxamer 188, Povidone)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Dissolution: Dissolve this compound and selected stabilizers in THF.
-
Precipitation: Add the organic solution dropwise into purified water under constant magnetic stirring. This will cause the this compound to precipitate as micro-sized particles.
-
Solvent Evaporation: Continue stirring for a sufficient time (e.g., 1 hour) to allow for the evaporation of THF.
-
Homogenization: Subject the resulting microsuspension to high-pressure homogenization to reduce the particle size to the nanometer range. The number of cycles and pressure will need to be optimized for this compound.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
(Optional) Lyophilization: The nanosuspension can be freeze-dried to produce a powder for long-term storage and reconstitution.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 4000, Kollidon® VA 64)
-
Organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the chosen hydrophilic polymer in the organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film or solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it to obtain a fine powder.
-
Characterization: The solid dispersion should be characterized for drug content, dissolution enhancement, and physical state of the drug (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 3: General Solubility Testing Workflow for Hydrophobic Compounds
This workflow outlines the steps to determine the solubility of a hydrophobic compound like this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers of different pH, organic solvents)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method like HPLC-UV.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 4. Novel Anti-malarial Atovaquone P rodrug: Synthesis,Characterization and in vitro Kinetics Study [dspace.alquds.edu]
- 5. Design, Synthesis and In-vitro Kinetic Study of Atovaquone Prodrug for the Treatment of Malaria [dspace.alquds.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Ac-Atovaquone degradation and storage problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Ac-Atovaquone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at room temperature, between 15°C to 25°C (59°F to 77°F), in a cool, dry place protected from direct light.[1][2][3] It is crucial to prevent freezing of the suspension formulation.[1][2][3][4] The oral suspension has an in-use shelf life of 21 days after opening.[5]
Q2: What are the known degradation pathways for Atovaquone?
A2: Atovaquone can degrade under various stress conditions. The primary known degradation pathways include oxidative cleavage and photolytic breakdown.[6] Forced degradation studies have shown that Atovaquone experiences slight degradation when exposed to acidic, basic, and oxidative conditions, as well as heat and light.[7]
Q3: Is this compound susceptible to hydrolysis?
A3: While many drug compounds are susceptible to hydrolysis, especially those with ester or amide functional groups, specific information regarding the hydrolytic stability of this compound is not extensively detailed in the provided search results.[8][9] However, forced degradation studies that include acidic and basic conditions suggest some susceptibility.[7]
Q4: How does pH affect the stability of this compound?
A4: Forced degradation studies have shown slight degradation of Atovaquone in both acidic and basic conditions.[7] One stability study on an Atovaquone oral suspension noted a decrease in pH over time under long-term storage conditions (25°C/60% RH).[5] This suggests that pH is a critical parameter to monitor for maintaining the stability of this compound formulations.
Q5: What impact does light exposure have on this compound stability?
A5: Photostability studies indicate that Atovaquone can undergo photolytic breakdown.[6] However, a specific study on an oral suspension demonstrated no significant light sensitivity.[5] It is still recommended to store this compound protected from light as a general precaution.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of potency in your experimental assay.
-
Appearance of unknown peaks in your HPLC or UPLC chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Storage | - Verify that the compound is stored at room temperature (15-25°C) and protected from light.[1][3] - Ensure the storage container is tightly sealed to prevent exposure to moisture and air. |
| pH Instability | - Measure the pH of your solution. Atovaquone has shown degradation in acidic and basic conditions.[7] - If possible, buffer your solution to a neutral pH and re-evaluate stability. |
| Oxidative Degradation | - Degas your solvents before preparing the solution to remove dissolved oxygen. - Consider adding an antioxidant to your formulation if compatible with your experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Photodegradation | - Prepare and handle the solution under low-light conditions. - Use amber-colored vials or wrap your containers in aluminum foil to protect from light exposure.[9] |
| Excipient Interaction | - If using a complex formulation, consider potential interactions between this compound and other excipients.[8] - Simplify the formulation to identify the interacting component. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptoms:
-
Visible precipitate in your solution.
-
Inconsistent results in bioassays.
-
Low absorption observed in pharmacokinetic studies.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Lipophilicity | - Atovaquone is a highly lipophilic compound with low aqueous solubility.[10][11] - Prepare solutions in appropriate organic solvents or use solubilizing agents. - For oral administration in animal studies, consider formulating with a high-fat vehicle to enhance absorption.[1] |
| Incorrect Solvent System | - Review the literature for recommended solvent systems for Atovaquone. - Test a range of pharmaceutically acceptable solvents to find one that provides the desired concentration without precipitation. |
| Temperature Effects | - Check if the solubility of this compound is temperature-dependent. - Ensure the solution is maintained at a constant temperature during the experiment. |
Data on Atovaquone Stability
The following table summarizes the results from forced degradation studies on Atovaquone.
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 1 M HCl | 2 hours | Slight degradation observed.[7][12] |
| Base Hydrolysis | 0.5 M NaOH | 2 hours | Slight degradation observed.[7][12] |
| Oxidation | 15% H₂O₂ | 2 hours | Slight degradation observed.[7][12] |
| Thermal Degradation | 105°C | 2 days | Stable.[13] |
| Photostability | UV light exposure | - | Slight degradation observed.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Atovaquone
This protocol is adapted from a validated method for the estimation of Atovaquone and its degradation products.[7]
1. Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Buffer: Acetonitrile (20:80 v/v)
-
Buffer Preparation: pH 3.15 adjusted with ortho-phosphoric acid.
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 283 nm
-
Injection Volume: 20 µl
-
Diluent: HPLC grade methanol
2. Standard Solution Preparation:
-
Accurately weigh and transfer about 50 mg of Atovaquone standard into a 100 ml volumetric flask.
-
Add 30 ml of diluent, sonicate for 15 minutes, and make up to the mark with diluent.
3. Forced Degradation Study:
-
Acid Degradation: To 1 ml of the stock solution, add 1 ml of 1N HCl. Reflux for 30 minutes at 60°C and neutralize with 1N NaOH.
-
Base Degradation: To 1 ml of the stock solution, add 1 ml of 1N NaOH. Reflux for 30 minutes at 60°C and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 ml of the stock solution, add 1 ml of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the powdered drug to heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber for 24 hours.
4. Analysis:
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
Potential Degradation Pathways of Atovaquone
Caption: An overview of potential degradation pathways for Atovaquone under various stress conditions.
References
- 1. Atovaquone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Atovaquone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. hivclinic.ca [hivclinic.ca]
- 4. Atovaquone Advanced Patient Information - Drugs.com [drugs.com]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. impactfactor.org [impactfactor.org]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Atovaquone Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Atovaquone. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential off-target effects of Atovaquone in experimental settings. The following guides and FAQs are structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting unexpected growth inhibition or apoptosis after Atovaquone treatment. Is this an off-target effect?
A: While Atovaquone's primary target is the mitochondrial electron transport chain, its downstream consequences can lead to significant cytotoxicity that may be independent of your primary research question. The primary mechanism involves the inhibition of mitochondrial complex III, which collapses the mitochondrial membrane potential and blocks ATP synthesis.[1][2][3][4] This energy depletion can trigger apoptosis. Furthermore, Atovaquone is known to induce significant oxidative stress and inhibit the synthesis of pyrimidines, both of which are critical for cell proliferation and survival.[2][5][6]
Q2: I'm observing a major shift in cellular metabolism, specifically an increase in glycolysis (a "Warburg-like" effect). Is this related to Atovaquone?
A: Yes, this is a well-documented consequence of Atovaquone's on-target activity. By inhibiting mitochondrial complex III and oxidative phosphorylation (OXPHOS), Atovaquone forces cells to compensate for the loss of mitochondrial ATP production by upregulating glycolysis.[1] This metabolic reprogramming is characterized by a decrease in the oxygen consumption rate (OCR) and an increase in the extracellular acidification rate (ECAR).[1]
Q3: My experiment is showing a significant increase in reactive oxygen species (ROS). Is Atovaquone the cause?
A: It is highly likely. The inhibition of the electron transport chain at complex III by Atovaquone leads to an accumulation of electrons, which can then leak and react with molecular oxygen to form superoxide and other reactive oxygen species (ROS).[1][2][6] This increase in mitochondrial ROS can lead to oxidative stress, damage cellular components like DNA, and activate stress-response pathways such as the p53 pathway.[2]
Q4: I'm studying nucleotide metabolism and my results are confounded. Could Atovaquone be interfering with it?
A: Absolutely. The function of the mitochondrial electron transport chain is essential for the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[5][7] By inhibiting complex III, Atovaquone indirectly inhibits DHODH, leading to a depletion of the intracellular pyrimidine pool.[5][8] This can halt DNA replication and cell proliferation.[3] This effect can be rescued by supplementing the culture medium with exogenous pyrimidines like uridine.[5][8]
Q5: I am investigating the STAT3 or HER2/β-catenin signaling pathways and see unexpected inhibition. Is this a known off-target effect of Atovaquone?
A: Yes, recent studies have identified Atovaquone as an inhibitor of these pathways.
-
STAT3 Signaling: Atovaquone is not a direct kinase inhibitor but has been shown to downregulate the cell-surface expression of glycoprotein 130 (gp130), which is a co-receptor required for STAT3 activation by cytokines like IL-6.[9][10]
-
HER2/β-catenin Signaling: In breast cancer models, Atovaquone has been reported to suppress tumor growth by inhibiting the HER2/β-catenin signaling pathway.[11]
If these pathways are central to your research, it is crucial to consider these inhibitory effects as a potential source of your observations.
Data Summary: Atovaquone In Vitro Efficacy
The following table summarizes reported IC50 values and typical experimental concentrations for Atovaquone to help researchers select appropriate doses and understand clinically relevant ranges.
| Cell/Assay Type | Target/Effect | Reported IC50 / Concentration | Reference |
| MCF7 Mammosphere Assay | Cancer Stem Cell Propagation | ~1 µM | [1] |
| Gynecologic Cancer Cells | Cell Proliferation | 10-25 µM | [2] |
| Breast Cancer Cell Lines | Cytotoxicity (72h) | 11-18 µM | [11] |
| Patient-Derived Breast Cancer Cells | Cytotoxicity (72h) | 18-60 µM | [11] |
| Various Cancer Cell Lines | Apoptosis Induction (72h) | 20-30 µM | [11] |
| MCF7 Cells | Mitochondrial Respiration Inhibition | 5-10 µM | [1][12] |
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of Atovaquone and suggested experimental workflows for troubleshooting.
Caption: Atovaquone's primary and downstream cellular effects.
Caption: Experimental workflow for troubleshooting Atovaquone effects.
Caption: Other signaling pathways inhibited by Atovaquone.
Troubleshooting Guides: Experimental Protocols
Guide 1: Assessing Mitochondrial Dysfunction
Protocol 1.1: Measurement of Oxygen Consumption Rate (OCR) This protocol provides a general workflow for using an extracellular flux analyzer (e.g., Seahorse XFe96) to confirm mitochondrial inhibition.
-
Cell Seeding: Seed cells in the instrument-specific microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of Atovaquone and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).[1]
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) for sequential injection.
-
Data Acquisition: Place the cell plate into the analyzer and run the Mito Stress Test protocol.
-
Analysis: Measure the key parameters of mitochondrial function:
Guide 2: Quantifying Oxidative Stress
Protocol 2.1: Detection of Total Cellular ROS using DCFH-DA This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total ROS levels via fluorescence microscopy or a plate reader.[13][14]
-
Cell Culture: Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate) and treat with Atovaquone and controls for the desired time. Include a positive control for ROS induction (e.g., 100 µM ferrous sulfate or 10 µM doxorubicin).[13]
-
Probe Loading: Remove the culture medium and wash the cells twice with a serum-free medium or PBS.
-
Incubation: Add the DCFH-DA working solution (typically 5-10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes in the dark.[14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Add PBS to each well.
-
Microscopy: Visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]
-
-
Normalization: For quantitative analysis, normalize the fluorescence intensity to the protein concentration in each well.[13]
Guide 3: Investigating Pyrimidine Depletion
Protocol 3.1: Rescue Experiment for Pyrimidine Depletion This protocol is designed to determine if the observed cytotoxic or anti-proliferative effects of Atovaquone are due to its inhibition of de novo pyrimidine synthesis.[5][8]
-
Experimental Setup: Seed cells for a standard proliferation or viability assay (e.g., MTT assay or cell counting).
-
Treatment Groups: Prepare the following treatment conditions:
-
Vehicle Control (e.g., DMSO)
-
Atovaquone (at a concentration known to cause growth inhibition, e.g., 10 µM)
-
Uridine (e.g., 100 µM)
-
Atovaquone + Uridine (co-treatment)
-
-
Incubation: Treat the cells and incubate for a period sufficient to observe growth inhibition (e.g., 48-72 hours).
-
Assay: Perform the cell viability or proliferation assay according to the standard protocol.
-
Analysis: Compare the results across the treatment groups. If the growth-inhibitory effect of Atovaquone is significantly reversed or "rescued" by the addition of uridine, it strongly indicates that the effect is mediated by the depletion of the pyrimidine pool.[5][8]
References
- 1. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 4. Atovaquone - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The anti-malarial drug atovaquone potentiates platinum-mediated cancer cell death by increasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atovaquone Inhibits Arbovirus Replication through the Depletion of Intracellular Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression–based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression-based discovery of atovaquone as a STAT3 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing Atovaquone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low oral bioavailability of atovaquone.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and strategies for improving the systemic absorption of atovaquone.
General Bioavailability Issues
Q1: Why is the oral bioavailability of atovaquone generally low?
Atovaquone is a highly lipophilic compound with very low aqueous solubility (less than 0.2 μg/ml), which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4][5] Its bioavailability is often low and can be variable among individuals.[6]
Q2: What is the impact of food on atovaquone absorption?
Food, particularly high-fat meals, significantly enhances the oral absorption and bioavailability of atovaquone.[5][7][8] Administration with a standard meal can increase the area under the curve (AUC) by 2-3 times and the maximum concentration (Cmax) by 5 times compared to fasting conditions.[5][8] The presence of fats is thought to increase the solubility of atovaquone in the gut lumen.[8] It is recommended that atovaquone be taken with a meal or a milky drink to ensure maximal absorption.[1][7]
Q3: Are there differences in bioavailability between atovaquone tablets and oral suspensions?
Yes, the oral suspension of atovaquone has particles that are significantly smaller than those in the tablet formulation.[9] This results in an approximately two-fold increase in bioavailability compared to the tablet form, whether in a fasting or fed state.[6][9] When taken with food, the bioavailability of the suspension is about 47%, whereas for the tablets it is approximately 23%.[6]
Formulation Strategies
Q4: How can nanotechnology be used to improve atovaquone bioavailability?
Nanotechnology offers several promising approaches to enhance the bioavailability of poorly soluble drugs like atovaquone.[10][11] By reducing the particle size to the nanometer range, the surface area for dissolution is increased, which can lead to improved absorption.[11] Key nanotechnology-based strategies for atovaquone include nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions.[11][12]
Q5: What are atovaquone nanosuspensions and how do they enhance bioavailability?
Atovaquone nanosuspensions (ANSs) are formulations where the drug is reduced to nanocrystal size and stabilized with surfactants.[2][13][14] This reduction in particle size increases the dissolution rate.[11] For instance, nanosuspensions coated with sodium dodecyl sulfate (SDS) have been shown to enhance oral bioavailability and brain uptake of atovaquone in murine models.[2][13][14] Intravenous administration of nanosuspensions can also circumvent the issue of low oral absorption.[15][16]
Q6: What are Solid Lipid Nanoparticles (SLNs) and what are their advantages for atovaquone delivery?
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from physiological lipids, which are generally recognized as safe (GRAS).[12] They offer advantages such as the potential for controlled release and the ability to increase the bioavailability of lipophilic drugs.[12] For poorly water-soluble drugs, SLNs can improve oral bioavailability by 2- to 25-fold.[17][18] An optimized SLN formulation of atovaquone showed a complete and immediate in-vitro release, suggesting it could be a solution to improve its poor aqueous solubility and bioavailability.[12][19]
Q7: How does electrospraying improve atovaquone's bioavailability?
Electrospraying is a technique used to produce solid nanoparticles of atovaquone.[10][20] A formulation of electrosprayed atovaquone nanoparticles showed a 2.9-fold and 1.8-fold improved bioavailability in rats compared to Malarone® tablets and Mepron® suspension, respectively.[10][20][21] The enhanced bioavailability is attributed to the increased surface area and dissolution velocity of the nanoparticles.[21]
Q8: What is the principle behind using hot-melt extrusion (HME) for atovaquone solid dispersions?
Hot-melt extrusion (HME) is a solvent-free technique used to create solid dispersions of a drug within a polymer matrix.[3] This process enhances the solubility and dissolution rate of poorly soluble drugs like atovaquone.[3] A solid dispersion of atovaquone developed using HME demonstrated a 3.2-fold higher bioavailability compared to Malarone® tablets and a 4.6-fold increase compared to atovaquone alone.[3][4]
Chemical Modification
Q9: What is a prodrug approach and how can it be applied to atovaquone?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[22] This approach can be used to improve the physicochemical properties of a drug, such as solubility and bioavailability.[22] For atovaquone, which has low water solubility, creating a more hydrophilic prodrug could enhance its absorption.[22][23] For example, an atovaquone prodrug using succinic anhydride as a linker has been developed to improve hydrophilicity.[22] Prodrugs are also being investigated for long-acting injectable formulations.[24][25]
Co-administration
Q10: Are there any drugs that should be avoided when taking atovaquone due to bioavailability issues?
Yes, co-administration of atovaquone with certain drugs can reduce its bioavailability. For example, metoclopramide may decrease the bioavailability of atovaquone and should only be used if other antiemetics are not available.[1][26]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and testing of atovaquone formulations.
Problem: Inconsistent or low atovaquone plasma concentrations in preclinical/clinical studies.
| Possible Cause | Recommended Solution | Rationale |
| Administration under fasting conditions | Co-administer atovaquone with a meal, preferably one with high-fat content.[1][7] | Food, especially fat, significantly increases the absorption of atovaquone.[5][8] |
| Poor dissolution of the solid dosage form | 1. Switch to an oral suspension formulation.[9][27]2. Explore advanced formulations such as nanosuspensions, SLNs, or solid dispersions.[3][11][12] | The oral suspension has smaller particles and about double the bioavailability of the tablet form.[6][9] Advanced formulations increase the surface area and dissolution rate.[11] |
| Suboptimal formulation | Review and optimize formulation parameters, including particle size, choice of excipients, and manufacturing process (e.g., high-pressure homogenization for nanosuspensions, optimization of HME parameters).[12][19] | The physicochemical properties of the formulation are critical for bioavailability. For instance, in SLN formulations, the type of lipid and surfactant can influence particle size and drug release.[12][19] |
Section 3: Quantitative Data Summary
The following tables summarize the quantitative improvements in atovaquone bioavailability achieved through various methods.
Table 1: Effect of Food on Atovaquone Bioavailability
| Formulation | Condition | Metric | Fold Increase vs. Fasting | Reference |
| Tablet | With Food | AUC | 2-3 | [5][8] |
| Tablet | With Food | Cmax | 5 | [5][8] |
| Suspension | With a standard breakfast (23g fat) | AUC | 2.5 | [7][9] |
| Suspension | With a standard breakfast (23g fat) | Cmax | 3.4 | [7][9] |
| Suspension | With Enteral Nutrition (28g fat) | AUC | Significantly greater than fasting | [28] |
Table 2: Comparison of Bioavailability Enhancement with Advanced Formulations
| Formulation Strategy | Comparison Group | Metric | Fold Increase in Bioavailability | Reference |
| Electrosprayed Nanoparticles | Malarone® Tablets | Relative Bioavailability | 2.9 | [10][20][21] |
| Electrosprayed Nanoparticles | Mepron® Suspension | Relative Bioavailability | 1.8 | [10][20][21] |
| Hot-Melt Extrusion (HME) Solid Dispersion | Malarone® Tablets | Relative Bioavailability | 3.2 | [3][4] |
| Hot-Melt Extrusion (HME) Solid Dispersion | Atovaquone Suspension | Relative Bioavailability | 4.6 | [3][4] |
Section 4: Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the development and evaluation of atovaquone formulations.
Protocol 1: Preparation of Atovaquone Solid Lipid Nanoparticles (ATQ-SLNs) by High Shear Homogenization
-
Objective: To prepare ATQ-SLNs to improve the oral bioavailability of atovaquone.
-
Materials:
-
Atovaquone (ATQ)
-
Lipid matrices (e.g., tripalmitin, trilaurin, Compritol 888 ATO)
-
Surfactants (e.g., Phospholipon 90H, Tween 80, poloxamer 188)
-
-
Methodology:
-
The lipid matrix is melted at a temperature above its melting point.
-
Atovaquone is dispersed in the molten lipid.
-
A hot aqueous surfactant solution is prepared at the same temperature.
-
The hot aqueous phase is added to the molten lipid phase.
-
The mixture is subjected to high shear homogenization for a specified number of cycles to form a nanoemulsion.
-
The nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
-
The resulting ATQ-SLN suspension is characterized for particle size, polydispersity index, and entrapment efficiency.
-
-
Reference: This protocol is based on the methodology described for preparing solid lipid nanoparticles.[12][19]
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
-
Objective: To evaluate the oral bioavailability of a novel atovaquone formulation compared to a reference formulation (e.g., Malarone® or Mepron®).
-
Animal Model: Swiss mice or rats.
-
Methodology:
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of the test atovaquone formulation or the reference formulation is administered to respective groups of animals.
-
Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Plasma is separated by centrifugation.
-
Atovaquone concentrations in plasma samples are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated to determine the relative bioavailability of the test formulation.
-
-
Reference: This is a general protocol based on pharmacokinetic studies described in the literature.[20][21]
Protocol 3: Preparation of SDS-Coated Atovaquone Nanosuspensions (ANSs)
-
Objective: To synthesize atovaquone nanosuspensions to improve oral bioavailability and passage through the blood-brain barrier.
-
Materials:
-
Atovaquone
-
Poloxamer 188 (P188)
-
Sodium dodecyl sulfate (SDS)
-
-
Methodology:
-
Atovaquone is dispersed in an aqueous solution containing stabilizers such as P188 and SDS.
-
The dispersion is subjected to high-pressure homogenization to reduce the particle size of atovaquone to the nanometer range.
-
The resulting nanosuspension is characterized for particle size and stability.
-
The therapeutic efficacy and bioavailability can then be tested in appropriate animal models of disease (e.g., murine models of toxoplasmosis).
-
-
Reference: This protocol is based on the synthesis of atovaquone nanosuspensions described in the literature.[13][14]
Section 5: Visual Guides
The following diagrams illustrate key workflows and concepts related to improving atovaquone bioavailability.
Caption: Workflow for selecting a bioavailability enhancement strategy for atovaquone.
Caption: Experimental workflow for in vivo evaluation of atovaquone formulations.
Caption: Relationship between atovaquone's properties and bioavailability enhancement strategies.
References
- 1. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles of Atovaquone Based on 24 Full-Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SDS-coated atovaquone nanosuspensions show improved therapeutic efficacy against experimental acquired and reactivated toxoplasmosis by improving passage of gastrointestinal and blood-brain barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solid Lipid Nanoparticles of Atovaquone Based on 2(4) Full-Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 23. Atovaquone prodrug: Significance and symbolism [wisdomlib.org]
- 24. biorxiv.org [biorxiv.org]
- 25. biorxiv.org [biorxiv.org]
- 26. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 27. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Minimizing Ac-Atovaquone cytotoxicity in cell culture
Welcome to the Ac-Atovaquone Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with this compound.
Understanding this compound Cytotoxicity
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (the cytochrome bc1 complex).[1][2][3][4] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][5] The accumulation of ROS can induce oxidative stress, damage cellular components, and ultimately trigger apoptosis, or programmed cell death.[6][7]
The primary mechanism of this compound-induced cytotoxicity involves the activation of the intrinsic apoptotic pathway. This is characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[6][8][9]
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after treatment with this compound?
A1: this compound inhibits mitochondrial Complex III, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[1][5] This cellular stress triggers the intrinsic apoptotic pathway, causing programmed cell death.[6]
Q2: Is the cytotoxicity of this compound specific to certain cell types?
A2: Yes, the cytotoxic effects of this compound can vary significantly between different cell lines.[1][4] Cancer cell lines, particularly those highly dependent on oxidative phosphorylation, tend to be more sensitive than normal, non-cancerous cell lines.[10] It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How can I reduce this compound-induced cytotoxicity without compromising its intended experimental effect?
A3: Several strategies can be employed to mitigate cytotoxicity, including co-treatment with antioxidants to scavenge ROS, inhibition of the apoptotic cascade, or supplementation with essential molecules depleted by this compound's mechanism of action. The appropriate strategy will depend on your specific experimental goals.
Q4: What are the typical concentrations of this compound that induce cytotoxicity?
A4: The cytotoxic concentration of this compound is cell-line dependent. For many cancer cell lines, IC50 values after 72 hours of treatment range from 10 µM to 20 µM.[8][11] However, some cell lines may be more or less sensitive.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides strategies to reduce unwanted cell death in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Excessive cell death at desired this compound concentration | High sensitivity of the cell line to mitochondrial inhibition and ROS-induced apoptosis. | 1. Co-treatment with an antioxidant: Supplement the culture medium with N-acetylcysteine (NAC) to scavenge reactive oxygen species. 2. Inhibition of apoptosis: Co-administer a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic signaling cascade. 3. Metabolic rescue: Supplement the medium with uridine to bypass the inhibition of de novo pyrimidine synthesis. |
| Inconsistent results between experiments | Variation in cell density, passage number, or metabolic state of the cells. | 1. Standardize cell culture conditions: Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Use a physiological cell culture medium: Consider using a more physiologically relevant medium like Human Plasma-Like Medium (HPLM) to better mimic in vivo conditions.[12] |
| Difficulty in distinguishing between apoptosis and necrosis | Both cell death pathways can be activated depending on the severity of the cellular stress. | 1. Perform specific cell death assays: Use assays that can differentiate between apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and necrosis (e.g., LDH release assay). |
Data Presentation: Efficacy of Cytotoxicity Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different approaches to minimize this compound-induced cytotoxicity.
Table 1: Effect of N-Acetylcysteine (NAC) Co-treatment on this compound-Induced Cytotoxicity
| Cell Line | This compound Concentration | NAC Concentration | % Increase in Cell Viability (compared to this compound alone) | Reference |
| Gynecologic Cancer Cells | Not specified | Not specified | Attenuated anti-proliferative and pro-apoptotic effect | [6] |
| A549 | 1.0 µM (Paclitaxel) | 5.0 mM | Abrogated decrease in cell viability | [13] |
Note: Direct quantitative data for NAC's effect on this compound cytotoxicity is limited. The provided data is from studies using other cytotoxic agents with similar mechanisms involving ROS.
Table 2: Effect of Z-VAD-FMK on Inhibiting Apoptosis
| Cell Line | Apoptosis-Inducing Agent | Z-VAD-FMK Concentration | % Reduction in Apoptosis | Reference |
| Jurkat | Anti-Fas mAb | 20 µM | Inhibition of apoptosis | [1] |
| Leukemia Cell Lines | Resveratrol | 100-200 µM | Inhibition of cell death | [3] |
| Granulosa Cells | Etoposide | Not specified | Protective effect against etoposide-induced cell death | [14] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 11-18 | [1] |
| SKBR3 | Breast Cancer | 11-18 | [1] |
| HCC1806 | Breast Cancer | 11-18 | [1] |
| 4T1 | Breast Cancer | 11-18 | [1] |
| CI66 | Breast Cancer | 11-18 | [1] |
| T47D | Breast Cancer | 11-18 | [1] |
| OVCAR-3 | Ovarian Cancer | ~10 | [6] |
| SKOV-3 | Ovarian Cancer | ~10 | [6] |
| ECC-1 | Endometrial Cancer | ~10 | [6] |
| HCT-116 | Colon Cancer | ~15 (hypoxia) | [4] |
Experimental Protocols
Protocol 1: Co-treatment with N-Acetylcysteine (NAC)
This protocol describes the general steps for using NAC to mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of NAC in sterile water or PBS.
-
-
Treatment:
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assessment of Cytotoxicity: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
Protocol 2: Inhibition of Apoptosis with Z-VAD-FMK
This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to block this compound-induced apoptosis.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Reconstitute Z-VAD-FMK in DMSO to a stock concentration of 20 mM.
-
-
Treatment:
-
Incubation: Incubate for the desired experimental duration.
-
Assessment of Apoptosis: Measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a caspase activity assay.
Protocol 3: Uridine Supplementation for Metabolic Rescue
This protocol describes how to supplement cell culture media with uridine to counteract the inhibitory effect of this compound on pyrimidine synthesis.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of uridine in sterile water or PBS.
-
-
Treatment:
-
Add uridine to the cell culture medium at a final concentration of 50-200 µM at the same time as this compound.[17]
-
-
Incubation: Incubate for the desired experimental duration.
-
Assessment of Cell Proliferation: Measure cell proliferation using a suitable assay, such as a direct cell count or a proliferation assay like BrdU incorporation.
Protocol 4: Caspase-3 and -9 Activity Assay
This protocol provides a general workflow for measuring the activity of key caspases involved in this compound-induced apoptosis.
-
Cell Treatment: Treat cells with this compound as per your experimental design. Include untreated and positive controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer compatible with the caspase activity assay kit.
-
Assay Procedure:
-
Use a commercially available fluorometric or colorimetric assay kit for caspase-3 and caspase-9 activity.
-
Follow the manufacturer's instructions for preparing the reaction mixture containing the cell lysate and the specific caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9).[5][18][19][20]
-
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the caspase activity relative to the untreated control.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for cytotoxicity.
Caption: Intervention points in the cytotoxicity pathway.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 2. Uridine and pyruvate protect T cells' proliferative capacity from mitochondrial toxic antibiotics: a clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Energy substrate supplementation increases ATP levels and is protective to PD neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. elifesciences.org [elifesciences.org]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
Technical Support Center: Ac-Atovaquone Resistance Mechanisms in Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Ac-Atovaquone resistance mechanisms in parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of atovaquone resistance in Plasmodium falciparum?
A1: The primary mechanism of atovaquone resistance in Plasmodium falciparum is the development of point mutations in the cytochrome b (CYTB) gene.[1][2][3] This gene encodes a critical subunit of the mitochondrial Complex III (cytochrome bc1 complex), which is the target of atovaquone.[1][3] Atovaquone, a structural analog of ubiquinone, competitively inhibits the Qo site of cytochrome b, disrupting the mitochondrial electron transport chain.[3][4] Mutations in the CYTB gene, particularly around the putative drug-binding pocket, can reduce the binding affinity of atovaquone, leading to a significant decrease in drug susceptibility.[1][2]
Q2: Which specific mutations in the CYTB gene are associated with atovaquone resistance?
A2: Several mutations in the P. falciparum CYTB gene have been linked to atovaquone resistance. The most frequently reported and clinically relevant mutations occur at codon 268, leading to amino acid substitutions from Tyrosine (Y) to Serine (S), Cysteine (C), or Asparagine (N).[1][3] Other mutations associated with in vitro-selected resistance include M133I, L171F, K272R, P275T, G280D, and V284K.[1][4] These mutations are often associated with varying levels of resistance.[1]
Q3: How significant is the increase in atovaquone resistance with these CYTB mutations?
A3: The presence of CYTB mutations can lead to a dramatic increase in the 50% inhibitory concentration (IC50) of atovaquone. The fold-reduction in parasite susceptibility can range from 25-fold to over 9,000-fold compared to wild-type parasites.[1][2] For instance, the Y268S mutation can result in an IC50 over 12,000-fold higher than that of sensitive strains.[3]
Q4: What is the role of the Alternative Oxidase (AOX) pathway in atovaquone resistance?
A4: The Alternative Oxidase (AOX) pathway provides a bypass to the conventional mitochondrial electron transport chain at the level of Complex III and IV. While atovaquone blocks the cytochrome bc1 complex (Complex III), some parasites can utilize AOX to maintain electron flow and essential mitochondrial functions, such as pyrimidine biosynthesis. This can contribute to atovaquone tolerance. Inhibitors of AOX, such as salicylhydroxamic acid (SHAM), have been shown to potentiate the activity of atovaquone against P. falciparum.
Troubleshooting Guides
Guide 1: Genotyping CYTB Mutations by PCR and Sequencing
This guide provides a protocol and troubleshooting for the detection of mutations in the P. falciparum CYTB gene.
-
DNA Extraction: Extract genomic DNA from parasite cultures or patient blood samples using a commercial DNA extraction kit.
-
PCR Amplification:
-
Primers:
-
Forward Primer (Cytb1): 5'-CTCTATTAATTTAGTTAAAGCACA C-3'
-
Reverse Primer (Cytb2): 5'-ACAGAATAATCTCTAGCACC-3'
-
-
PCR Reaction Mix (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1.5 µL 50 mM MgCl₂
-
1 µL (10 µM) of each primer
-
0.25 µL (5 U/µL) Taq DNA Polymerase
-
1-5 µL of genomic DNA template
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 50 seconds
-
Annealing: 50°C for 50 seconds
-
Extension: 70°C for 1 minute
-
-
Final extension: 70°C for 5 minutes
-
-
-
PCR Product Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the amplification of the expected ~939 bp fragment.
-
PCR Product Purification: Purify the remaining PCR product using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same forward and reverse primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with a wild-type P. falciparum CYTB reference sequence (e.g., from PlasmoDB) to identify any mutations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product | Poor DNA quality or low concentration. | Quantify and assess the purity of the extracted DNA. Use a higher concentration of template DNA. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. | |
| PCR inhibitors in the DNA sample. | Re-purify the DNA or use a DNA polymerase that is more resistant to inhibitors. | |
| Faint PCR bands | Insufficient number of PCR cycles. | Increase the number of cycles to 40. |
| Suboptimal primer concentration. | Titrate the primer concentration. | |
| Non-specific bands | Annealing temperature is too low. | Increase the annealing temperature in increments of 2°C. |
| Primer-dimer formation. | Design new primers with less self-complementarity. | |
| Poor sequencing results | Low amount or poor quality of PCR product. | Ensure a strong, single band on the gel before purification. Re-amplify if necessary. |
| Presence of multiple templates (mixed infection). | Clone the PCR product into a vector and sequence individual clones. |
Guide 2: In Vitro Atovaquone Susceptibility Testing
This guide provides a protocol and troubleshooting for determining the IC50 of atovaquone against P. falciparum.
-
Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with human serum and erythrocytes to a parasitemia of 0.5-1%. Synchronize the culture to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of atovaquone in complete medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected erythrocytes as negative controls.
-
Assay Incubation: Add the synchronized parasite culture to each well of the drug plate. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Read the fluorescence of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Contamination of cultures with bacteria or yeast. | Use sterile techniques and check cultures for contamination. Treat with appropriate antimicrobials if necessary. |
| Presence of white blood cells in the erythrocyte preparation. | Use leukocyte-depleted erythrocytes. | |
| Inconsistent results between replicates | Inaccurate pipetting. | Calibrate pipettes and ensure proper mixing of solutions. |
| Uneven parasite distribution in the wells. | Gently mix the parasite culture before dispensing into the plate. | |
| No parasite growth in control wells | Poor quality of culture medium or erythrocytes. | Use fresh, high-quality reagents and erythrocytes. |
| Incorrect gas mixture or incubator temperature. | Verify incubator settings and gas supply. | |
| Unexpectedly high IC50 for sensitive strains | Inactive atovaquone stock solution. | Prepare a fresh stock solution of atovaquone and verify its concentration. |
| Error in drug dilution series. | Carefully re-prepare the drug dilutions. |
Guide 3: Measuring Mitochondrial Complex III Activity
This guide outlines a spectrophotometric method to assess the activity of the atovaquone target, mitochondrial Complex III.
-
Mitochondria Isolation: Isolate mitochondria from a large-scale parasite culture using saponin lysis followed by differential centrifugation or nitrogen cavitation.
-
Reaction Mixture: In a cuvette, prepare a reaction buffer containing potassium phosphate buffer (pH 7.4), EDTA, and oxidized cytochrome c.
-
Initiation of Reaction: Add the isolated mitochondria to the cuvette, followed by the substrate, decylubiquinol.
-
Spectrophotometric Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Inhibitor Control: Perform a parallel assay in the presence of a known Complex III inhibitor, such as antimycin A, to determine the specific activity of Complex III.
-
Data Analysis: Calculate the rate of cytochrome c reduction (activity) by determining the slope of the linear portion of the absorbance versus time graph. Subtract the rate obtained in the presence of the inhibitor to get the specific Complex III activity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | Poor quality of isolated mitochondria. | Optimize the mitochondria isolation protocol to minimize damage. Perform the assay immediately after isolation. |
| Inactive substrate (decylubiquinol). | Prepare fresh substrate solution and protect it from light and oxidation. | |
| Incorrect buffer pH. | Verify and adjust the pH of the reaction buffer. | |
| High background rate | Presence of other enzymes that can reduce cytochrome c. | Ensure the purity of the mitochondrial preparation. The inhibitor control is crucial to determine specific activity. |
| Spontaneous reduction of cytochrome c. | Run a blank reaction without mitochondria to measure the non-enzymatic rate. | |
| Non-linear reaction rate | Substrate depletion. | Use a higher concentration of substrate or a lower concentration of mitochondrial protein. |
| Enzyme instability. | Perform the assay at a lower temperature or for a shorter duration. |
Quantitative Data Summary
Table 1: Atovaquone IC50 Values for P. falciparum Strains with Different CYTB Genotypes
| Parasite Strain | CYTB Codon 268 | Other CYTB Mutations | Mean IC50 (nM) ± SD | Fold Resistance | Reference |
| 3D7 (Wild-type) | Y (Tyrosine) | None | 0.8 ± 0.2 | 1 | [3] |
| K1 (Wild-type) | Y (Tyrosine) | None | 1.2 ± 0.5 | 1 | [1] |
| TM90C2B | S (Serine) | - | >10,000 | >12,000 | [3] |
| Patient Isolate | S (Serine) | - | >1,900 | >1500 | [5] |
| In vitro selected | - | M133I | 30 ± 5 | ~25 | [1] |
| In vitro selected | - | M133I + G280D | 1076 ± 150 | ~897 | [1] |
Visualizations
Caption: Atovaquone's mechanism of action and resistance in the parasite mitochondrion.
Caption: Workflow for investigating atovaquone resistance in a parasite sample.
References
- 1. journals.asm.org [journals.asm.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Cytochrome b Resulting in Atovaquone Resistance Are Associated with Loss of Fitness in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Ac-Atovaquone Efficacy In Vivo
Welcome to the technical support center for Ac-Atovaquone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a structural analogue of ubiquinone (coenzyme Q) and exerts its antiparasitic effect by selectively inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[1][2][3] This inhibition disrupts mitochondrial respiration and ATP synthesis, ultimately leading to the parasite's death.[2]
Q2: Why is this compound commonly administered with proguanil?
A2: this compound is co-administered with proguanil in a fixed-dose combination (e.g., Malarone®) for two main reasons. Firstly, the combination has a synergistic effect, enhancing the antimalarial activity.[4][5] Proguanil, through its active metabolite cycloguanil, inhibits dihydrofolate reductase (DHFR), a different target in the parasite's folate biosynthesis pathway.[1][6] Secondly, this combination therapy helps to prevent the emergence of drug-resistant parasites, which can occur rapidly when atovaquone is used as a monotherapy.[5][7][8]
Q3: What are the main reasons for observing poor in vivo efficacy of this compound?
A3: Poor in vivo efficacy of this compound can primarily be attributed to two factors:
-
Drug Resistance: The most significant cause of treatment failure is the development of resistance due to mutations in the parasite's cytochrome b gene (CYTb), particularly at codon 268.[1][6][9][10]
-
Poor Bioavailability: Atovaquone is a highly lipophilic compound with low aqueous solubility, which leads to poor and variable oral absorption.[5][11][12][13]
Q4: How can the bioavailability of this compound be improved in experimental settings?
A4: To enhance the oral bioavailability of this compound, it is crucial to administer it with a high-fat meal.[5][11][12] The presence of fat increases the absorption of the drug. For preclinical studies in animal models, co-administration with a lipid-rich vehicle or ensuring the animals are fed a diet with adequate fat content is recommended. Newer formulations like nanosuspensions are also being developed to improve solubility and absorption.[14][15]
Q5: What is the known mechanism of resistance to this compound?
A5: Resistance to this compound is primarily caused by point mutations in the cytochrome b (CYTb) gene, which encodes a key protein in the cytochrome bc1 complex.[7][8][9] The most frequently observed mutations are at codon 268 (e.g., Y268S, Y268N, Y268C).[6][9][10] These mutations alter the drug's binding site, reducing its affinity and rendering it ineffective.[9][10]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where poor this compound efficacy is observed.
Problem: Sub-optimal or no parasite clearance observed in vivo.
Step 1: Verify Drug Formulation and Administration
-
Question: Was the this compound formulation prepared correctly?
-
Question: Was the drug administered with a high-fat meal or in a lipid-rich vehicle?
-
Question: Was the correct dosage administered?
-
Action: Double-check dose calculations based on the animal's body weight. Inadequate drug exposure can lead to treatment failure.[12]
-
Step 2: Investigate Potential Drug Resistance
-
Question: Is the parasite strain known to be resistant to Atovaquone?
-
Question: Has resistance developed during the course of the experiment?
-
Action: If recrudescence is observed after initial parasite clearance, isolate the recrudescent parasites and perform genotypic analysis for resistance markers.[16]
-
Step 3: Evaluate Host Factors
-
Question: Are there any host factors that could be affecting drug metabolism or absorption?
Step 4: Consider Combination Therapy
-
Question: Is this compound being used as a monotherapy?
Data Presentation
Table 1: Pharmacokinetic Parameters of Atovaquone
| Parameter | Value | Reference |
| Bioavailability (fasting) | ~5% | [17] |
| Bioavailability (with fat) | 23% | [12][18] |
| Protein Binding | >99% | [5][11] |
| Elimination Half-life | 2-3 days (adults) | [11] |
| Primary Route of Elimination | Fecal (>94% unchanged) | [19] |
Table 2: In Vitro IC50 Values for Atovaquone-Sensitive and Resistant P. falciparum
| Parasite Line | Genotype (CYTb Codon 268) | Mean IC50 (nM) | Reference |
| Sensitive | Wild-type (Y) | 1 - 3.5 | [3][12] |
| Resistant | Mutant (S/N/C) | >28 | [20] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment using the 4-Day Suppressive Test (Mouse Model)
This is a standard method to evaluate the in vivo antimalarial activity of a compound.
-
Infection: Infect Swiss mice with Plasmodium berghei or Plasmodium yoelii via intraperitoneal injection of infected red blood cells.
-
Drug Administration:
-
Begin drug treatment 2-4 hours post-infection (Day 0).
-
Prepare this compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water, or an oil-based vehicle).
-
Administer the drug orally once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by microscopic examination.
-
-
Analysis:
-
Calculate the average parasitemia for the treated groups and the untreated control group.
-
Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
-
Data Interpretation: A higher percentage of suppression indicates greater in vivo efficacy. The effective dose 50 (ED50) can be calculated from a dose-response curve.
Protocol 2: Genotypic Analysis of Atovaquone Resistance (CYTb Codon 268)
-
DNA Extraction: Extract parasite genomic DNA from whole blood samples using a commercial DNA extraction kit.
-
PCR Amplification:
-
Amplify a fragment of the cytochrome b (CYTb) gene containing codon 268 using specific primers.
-
Forward Primer Example: (Designed based on P. falciparum sequences) 5'-TGGATGGTGTTTATGTACTTATTAGG-3'
-
Reverse Primer Example: 5'-ACAGAATAATCTCTAGCACCAGG-3'
-
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis:
-
Align the obtained sequence with a reference wild-type CYTb sequence.
-
Analyze the nucleotide sequence at codon 268 to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change (e.g., TAT to TGT, TCT, or AAT, resulting in Y268S/C/N).
-
Visualizations
Caption: Mechanism of this compound action and resistance pathway.
Caption: Logical workflow for troubleshooting poor this compound efficacy.
Caption: Key factors influencing the oral bioavailability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical implications of Plasmodium resistance to atovaquone/proguanil: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 10. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical studies of atovaquone, alone or in combination with other antimalarial drugs, for treatment of acute uncomplicated malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Atovaquone + Proguanil | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Ac-Atovaquone Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-Atovaquone and other atovaquone formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (acetyl-atovaquone) is a prodrug of atovaquone, an antimicrobial agent known for its efficacy against parasitic infections like malaria.[1] Atovaquone itself is a highly lipophilic compound with very low water solubility, which leads to poor and variable oral bioavailability.[2][3] this compound is an ester prodrug designed to improve the physicochemical properties of atovaquone, often for the development of long-acting injectable formulations.[1][4] The acetyl group can be hydrolyzed in vivo to release the active atovaquone.
Q2: What are the main challenges in delivering Atovaquone and its prodrugs in experimental settings?
A2: The primary challenge is the poor aqueous solubility of atovaquone (less than 0.2 μg/mL).[5] This can lead to several issues in research, including:
-
Precipitation in aqueous media: When preparing stock solutions or adding the compound to cell culture media, it can precipitate, leading to inaccurate dosing and inconsistent experimental results.
-
Low bioavailability in vivo: Poor solubility limits the absorption of the drug after oral administration, requiring high doses.[5][6]
-
Formulation instability: Nanoparticle and suspension formulations can be prone to aggregation and instability over time.[7]
Q3: What are the common delivery methods being explored for Atovaquone and this compound?
A3: To overcome the solubility challenges, several advanced delivery methods are under investigation:
-
Prodrugs: this compound and other ester-based prodrugs are being developed to modify the drug's properties for formulations like aqueous suspensions or oil-based solutions for long-acting injectables.[1][4]
-
Nanosuspensions: Reducing the particle size of atovaquone to the nanometer range increases the surface area, which can significantly improve its dissolution rate and bioavailability.[8]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate atovaquone, enhancing its solubility and stability.
-
Solid Dispersions: Dispersing atovaquone in a hydrophilic polymer matrix can improve its wettability and dissolution.[9]
-
Electrospraying: This technique can produce solid nanoparticles of atovaquone with enhanced bioavailability.[6][10]
Troubleshooting Guide
Problem 1: Precipitation of this compound/Atovaquone in cell culture media.
-
Question: I'm observing a precipitate in my cell culture plates after adding my this compound/Atovaquone solution. What could be the cause and how can I fix it?
-
Answer:
-
Cause: This is likely due to the poor aqueous solubility of the compound. Even when initially dissolved in an organic solvent like DMSO, the compound can crash out of solution when diluted into the aqueous environment of the cell culture medium.
-
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in a suitable organic solvent like DMSO or a 1:5 solution of Dimethylformamide (DMF) and PBS (pH 7.2).[11] This allows for a smaller volume of the organic solvent to be added to the culture medium, reducing the chances of precipitation.
-
Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween 80, in your final formulation to help maintain the compound's solubility in the aqueous medium.
-
Formulate as a Nanosuspension: If you are consistently facing precipitation issues, consider preparing a nanosuspension of atovaquone. The smaller particle size will improve its dispersion and dissolution in the culture medium.
-
Serum Interaction: Be aware that components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If you are working in serum-free conditions, the solubility challenges might be more pronounced.
-
-
Problem 2: Inconsistent results in in vivo studies due to poor bioavailability.
-
Question: My in vivo experiments with orally administered atovaquone are showing high variability. How can I improve its bioavailability?
-
Answer:
-
Cause: The poor oral bioavailability of atovaquone is a well-documented issue stemming from its low solubility.[2] Administration with food, particularly a high-fat meal, is known to increase its absorption, but this can be a variable factor in animal studies.[3][12]
-
Solutions:
-
Co-administration with a high-fat vehicle: Administering atovaquone in a lipid-rich vehicle can mimic the effect of a high-fat meal and improve absorption.
-
Utilize advanced formulations: For more consistent results, consider using one of the following formulations, which have been shown to enhance bioavailability:
-
Nanosuspensions: Have been shown to improve the area under the plasma concentration curve by approximately 3.2 to 4.6-fold compared to a standard drug suspension.[8]
-
Electrosprayed Nanoparticles: This formulation demonstrated a 2.9-fold improvement in bioavailability in rats compared to Malarone® tablets.[10][13]
-
Solid Dispersions: Formulating atovaquone with hydrophilic polymers can significantly enhance its dissolution and subsequent absorption.[14]
-
-
-
Problem 3: Aggregation of atovaquone nanoparticle suspensions during storage.
-
Question: My prepared atovaquone nanoparticle suspension is showing signs of aggregation over time. How can I improve its stability?
-
Answer:
-
Cause: Nanoparticle suspensions can be thermodynamically unstable and tend to aggregate to reduce their high surface energy. This can be influenced by factors like temperature, pH, and the choice of stabilizers.
-
Solutions:
-
Optimize Stabilizers: The choice and concentration of stabilizers are critical. For nanosuspensions, a combination of stabilizers like Solutol® HS 15 and Capryol™ 90 has been shown to be effective. For micronized suspensions, Poloxamer 188 and Phospholipon 90H can provide steric stabilization.[8][15]
-
Control Storage Conditions: Store nanoparticle suspensions at controlled temperatures, as temperature fluctuations can affect stability. Refrigeration at 4°C is often recommended.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanosuspension with a suitable cryoprotectant. This removes the aqueous phase, preventing particle aggregation. The lyophilized powder can then be reconstituted before use.
-
Avoid Centrifugation for Concentration: If you need to concentrate your nanoparticle suspension, avoid harsh methods like centrifugation which can lead to irreversible aggregation. Consider using dialysis against a polymer solution to gently remove water.[7]
-
-
Data Presentation
Table 1: Solubility of Atovaquone in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble (<0.2 µg/mL) | [5][16] |
| DMSO | ~1 mg/mL to >17.03 mg/mL | [11][17] |
| DMF | ~1 mg/mL | [11] |
| Ethanol | Slightly soluble | [11] |
| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | [11] |
Table 2: Comparison of Different Atovaquone Delivery Formulations
| Formulation | Key Characteristics | Bioavailability Enhancement | Reference(s) |
| Nanosuspension | z-average diameter: 371.50 nm, PDI: 0.19 | ~3.2 - 4.6-fold increase in AUC vs. drug suspension | [8] |
| Electrosprayed Nanoparticles | Particle size < 100 nm | 2.9-fold vs. Malarone® tablets; 1.8-fold vs. Mepron® suspension | [10][13] |
| Solid Lipid Nanoparticles (SLN) | Particle size: 89.4 ± 0.2 nm, Entrapment efficiency: 83.0 ± 1.7% | - | |
| This compound (mCBE161) Aqueous Suspension | Long-acting injectable | Maintains plasma concentration > minimal efficacious concentration for >30 days in monkeys | [1][4] |
| Atovaquone Solid Dispersion | Formulated with hydrophilic polymers | Enhanced dissolution rate | [14] |
Table 3: Hydrolysis Half-life of Atovaquone Prodrug (ATQ ProD 1) at Different pH
| pH Condition | Half-life (t½) | Reference(s) |
| 1N HCl | 11.4 hours | [18] |
| pH 2.2 | 10.9 days | [18] |
| pH 5.5 | 24 hours | [18] |
| pH 7.4 | 28.8 hours | [18] |
Experimental Protocols
Protocol 1: Preparation of Atovaquone Nanosuspension
This protocol is based on a combination of microprecipitation and high-pressure homogenization.[8]
-
Prepare an organic solution: Dissolve atovaquone in a suitable organic solvent.
-
Prepare an aqueous phase: Prepare an aqueous solution containing stabilizers such as Solutol® HS 15 and Capryol™ 90.
-
Microprecipitation: Add the organic solution to the aqueous phase under stirring to form a coarse suspension.
-
High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
(Optional) Lyophilization: For long-term storage, freeze-dry the nanosuspension with a cryoprotectant.
Protocol 2: Preparation of this compound Aqueous Suspension for Injection
This protocol is adapted from the formulation of mCBE161 for preclinical studies.[4][19]
-
Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.2% (w/v) Tween 80.
-
Dispersion: Disperse the this compound powder into the vehicle.
-
Homogenization: Homogenize the suspension to ensure a uniform particle size distribution.
-
Sterilization: Sterilize the final suspension using an appropriate method for parenteral formulations.
-
Characterization: Evaluate the particle size and stability of the suspension under accelerated conditions (e.g., 40°C/75% RH).[19]
Visualizations
Caption: Atovaquone's mechanism of action via inhibition of the cytochrome bc1 complex.
References
- 1. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, open-label two-period crossover pilot study to evaluate the relative bioavailability in the fed state of atovaquone-proguanil (Atoguanil™) versus atovaquone-proguanil hydrochloride (Malarone®) in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. Atovaquone oral bioavailability enhancement using electrospraying technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Relative bioavailability of atovaquone suspension when administered with an enteral nutrition supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Atovaquone prodrug design, synthesis, and in-vitro kinetics study [wisdomlib.org]
- 19. biorxiv.org [biorxiv.org]
Validation & Comparative
Ac-Atovaquone vs. Atovaquone: A Comparative Analysis of Efficacy and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-Atovaquone, a prodrug of Atovaquone, with its parent compound. The focus is on efficacy as demonstrated through pharmacokinetic profiling and the underlying experimental data that supports the development of this compound as a long-acting therapeutic agent.
Introduction
Atovaquone is a well-established antiparasitic agent with broad-spectrum activity against protozoa such as Plasmodium falciparum and Pneumocystis jirovecii.[1] Its therapeutic efficacy is often limited by its poor aqueous solubility and high lipophilicity, which lead to low and variable oral bioavailability.[2][3] To overcome these limitations, prodrug strategies have been explored. This compound, an acetic acid ester of Atovaquone (also referred to as mCBE161), has emerged as a promising candidate for development as a long-acting injectable formulation for malaria chemoprevention.[4][5][6] This guide delves into a comparative analysis of this compound and Atovaquone, focusing on their efficacy as demonstrated by pharmacokinetic studies.
Mechanism of Action
As this compound is a prodrug, its mechanism of action is contingent upon its biotransformation into the active compound, Atovaquone. In vivo, esterases are expected to hydrolyze the acetyl group from this compound, releasing Atovaquone.
Atovaquone's primary mechanism of action is the inhibition of the mitochondrial electron transport chain in parasites.[1] It specifically targets the cytochrome bc1 complex (Complex III), acting as a competitive inhibitor of ubiquinol. This disruption of electron flow leads to the collapse of the mitochondrial membrane potential, which in turn inhibits essential metabolic processes, including pyrimidine biosynthesis, ultimately leading to parasite death.
Quantitative Data: Pharmacokinetic Comparison
The primary advantage of this compound lies in its pharmacokinetic profile, which is designed to provide a sustained release of Atovaquone. The following tables summarize the key pharmacokinetic parameters from a study in rats and cynomolgus monkeys following a single intramuscular (IM) injection. The efficacy is inferred from the duration the plasma concentration of Atovaquone remains above the minimal efficacious concentration (MEC) for malaria prophylaxis, which is 272 nM.[4][6][7]
Table 1: Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Formulation | Cmax (nM) | Duration Above MEC (272 nM) |
| Atovaquone | 20 | Aqueous Suspension | 35,532 | Not explicitly stated, but shorter than mCBE161 |
| This compound (mCBE161) | 20 (~18 as Atovaquone) | Aqueous Suspension | 11,149 | ~69 days |
Data sourced from McCarthy et al., 2024.[4][6]
Table 2: Pharmacokinetic Parameters in Cynomolgus Monkeys
| Compound | Dose (mg/kg) | Formulation | Duration Above MEC (272 nM) |
| This compound (mCBE161) | 20 | Aqueous Suspension | >30 days |
Data sourced from McCarthy et al., 2024.[4][5][6]
These data demonstrate that this compound, when administered as an intramuscular suspension, provides a significantly prolonged plasma exposure of the active drug, Atovaquone, compared to the administration of Atovaquone itself. Furthermore, the lower peak plasma concentration (Cmax) of Atovaquone released from this compound suggests a more controlled release and potentially a better safety profile by avoiding high initial drug levels.[4][6]
Experimental Protocols
The following outlines the methodologies used in the key in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rats and Cynomolgus Monkeys
-
Objective: To evaluate the pharmacokinetic profile of this compound (mCBE161) and other prodrugs compared to Atovaquone following intramuscular administration.
-
Animal Models:
-
Rats.
-
Cynomolgus monkeys.
-
-
Drug Formulations:
-
This compound (mCBE161): Formulated as an aqueous suspension containing 0.1% (w/v) F108 and 0.2% (w/v) sodium lauryl sulfate (SLS). The drug loading was 240 mg/mL.[4]
-
Atovaquone: Formulated as an aqueous suspension.
-
-
Administration:
-
Sample Collection:
-
Bioanalysis:
-
Plasma concentrations of Atovaquone were determined to assess the release from the prodrug and its subsequent pharmacokinetic profile.
-
Conclusion
The development of this compound as a prodrug of Atovaquone represents a significant step towards overcoming the pharmacokinetic limitations of the parent compound. The available data strongly suggest that an intramuscular formulation of this compound can provide a sustained release of Atovaquone, maintaining plasma concentrations above the minimal efficacious concentration for an extended period. This long-acting profile is particularly advantageous for malaria chemoprevention, where adherence to daily oral medication can be a challenge. While direct comparative efficacy studies in disease models are the next logical step, the pharmacokinetic data presented provide a compelling rationale for the continued development of this compound as a long-acting injectable antimalarial agent.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. medjpps.com [medjpps.com]
- 3. Novel Anti-malarial Atovaquone P rodrug: Synthesis,Characterization and in vitro Kinetics Study [dspace.alquds.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Atovaquone and Other Mitochondrial Inhibitors
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Mitochondria, the powerhouses of the cell, have emerged as a critical target in cancer therapy and other diseases. Their central role in metabolism, cell death, and signaling makes them a focal point for drug development. Mitochondrial inhibitors, compounds that disrupt the function of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), are a promising class of therapeutics.
This guide provides a detailed comparison of Atovaquone, a well-established mitochondrial inhibitor, with other key inhibitors that target different complexes of the ETC. While the prompt specified "Ac-Atovaquone," comprehensive searches did not yield specific data for an acetylated form of Atovaquone. Therefore, this guide will focus on the widely studied parent compound, Atovaquone. We will delve into its mechanism of action, compare its performance based on experimental data, provide detailed experimental protocols, and visualize key pathways and workflows.
Mechanism of Action: Targeting the Electron Transport Chain
The mitochondrial ETC is a series of protein complexes (I-V) embedded in the inner mitochondrial membrane. It facilitates the transfer of electrons from donors (NADH and FADH₂) to a final electron acceptor (oxygen), creating a proton gradient that drives ATP synthesis via Complex V (ATP synthase). Different inhibitors target specific complexes, leading to distinct cellular consequences.
Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and competitively inhibits the cytochrome bc₁ complex (Complex III). This blockade disrupts the electron flow from Complex II and Complex I to Complex IV, leading to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and increased production of mitochondrial reactive oxygen species (ROS).
Comparative Performance Data
The efficacy of mitochondrial inhibitors can be quantified by their impact on cancer cell viability, respiration, and their ability to induce cell death. Atovaquone has shown significant anti-cancer properties in various models.
Table 1: Comparative IC₅₀ Values of Mitochondrial Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cell Line(s) | IC₅₀ | Citation(s) |
| Atovaquone | Complex III | Gynecologic (OVCAR-3, SKOV-3, ECC-1) | ~10 µM | |
| Non-Hodgkin's Lymphoma (Raji) | 5-40 µM (Dose-dependent inhibition) | |||
| Rotenone | Complex I | HeLa | ~50 µM (Induces cell death) | |
| TTFA | Complex II | HEK 293 | ~0.5 mM (Induces cell death) | |
| Antimycin A | Complex III | Various | Varies (Used as a tool compound) | |
| Oligomycin | Complex V | Various | Varies (Used as a tool compound) |
Note: IC₅₀ values can vary significantly based on the cell line, exposure time, and assay used. Data for tool compounds like Antimycin A and Oligomycin are often not presented as IC₅₀s for cell viability but rather as concentrations used to achieve maximal inhibition of their targets in respiration assays.
Table 2: Effects of Atovaquone on Cellular Processes
| Cellular Process | Effect | Experimental Observation | Citation(s) |
| Cell Viability | Decrease | Inhibited proliferation of gynecologic and breast cancer cells in vitro and in vivo. | |
| Apoptosis | Induction | Increased Annexin V, cleaved caspase 3, and cleaved caspase 9. | |
| Cell Cycle | Arrest | Induced G₁ phase arrest in Raji cells and S phase arrest in hepatoma cells. | |
| Oxygen Consumption | Inhibition | Decreased Oxygen Consumption Rate (OCR) in cancer cells. | |
| ROS Production | Increase | Increased intracellular and mitochondrial oxygen radical flux. | |
| Tumor Hypoxia | Reduction | Increased tumor oxygenation in non-small cell lung cancer (NSCLC) patients. |
Key Signaling Pathways Affected by Atovaquone
Atovaquone's anti-cancer effects are mediated through the modulation of several key signaling pathways. By inducing mitochondrial stress, it can trigger apoptosis and inhibit pro-survival signals.
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating mitochondrial inhibitors. Below are detailed protocols for key assays cited in this guide.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This method assesses mitochondrial respiration by measuring the rate of oxygen consumption in live cells in real-time. The "Mito Stress Test" uses sequential injections of different mitochondrial inhibitors to dissect the components of respiration.
Protocol:
-
Cell Seeding: Seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of Atovaquone or other test compounds for the desired duration (e.g., 18-24 hours).
-
Assay Preparation: One hour before the assay, replace the growth medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Hydrate the sensor cartridge and load it with the Mito Stress Test compounds: Oligomycin (e.g., 1.0 µM), FCCP (e.g., 1.0 µM), and a mixture of Rotenone and Antimycin A (e.g., 0.5 µM each).
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors to determine:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
-
Maximal Respiration: The peak OCR reached after FCCP injection.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters of mitochondrial function.
Assessment of Apoptosis by Annexin V Staining
This flow cytometry-based assay detects one of the early events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with Atovaquone or vehicle (DMSO) for a specified time (e.g., 18-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial ROS
This assay uses fluorescent probes that accumulate in the mitochondria and fluoresce upon oxidation by reactive oxygen species.
Protocol:
-
Cell Preparation: Culture cells on glass-bottom dishes or in plates suitable for flow cytometry.
-
Dye Loading: Pre-label cells with a mitochondrial-specific ROS indicator, such as MitoSOX™ Red, which specifically detects mitochondrial superoxide. It is also advisable to co-stain with a mitochondrial marker like MitoTracker™ Green and a nuclear stain like DRAQ5 for imaging cytometry.
-
Treatment: After loading, treat the cells with Atovaquone or a vehicle control.
-
Detection: Monitor the increase in fluorescence using either a flow cytometer or imaging cytometry (confocal microscopy). The intensity of the fluorescence is proportional to the amount of mitochondrial ROS being produced.
Conclusion
Atovaquone is a potent inhibitor of mitochondrial Complex III with well-documented anti-proliferative and pro-apoptotic effects across a range of cancer models. Its primary mechanism involves the disruption of the electron transport chain, leading to decreased ATP production, increased oxidative stress, and the modulation of critical cell signaling pathways. Compared to classical tool compounds like Rotenone and Antimycin A, Atovaquone has the significant advantage of being an FDA-approved drug with a known safety profile, making it a strong candidate for drug repurposing in oncology. Its ability to reduce tumor hypoxia further enhances its potential for combination therapies with radiation and chemotherapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate Atovaquone and other novel mitochondrial inhibitors in their own drug discovery and development pipelines.
Validating Ac-Atovaquone's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-Atovaquone's performance against other mitochondrial inhibitors, supported by experimental data and detailed protocols. This document validates the mechanism of action of Atovaquone, a potent inhibitor of the mitochondrial electron transport chain.
Atovaquone, a hydroxynaphthoquinone, acts as a competitive inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] Its structural similarity to ubiquinone allows it to bind to the ubiquinol oxidation pocket (Qo site) of cytochrome b, effectively blocking the transfer of electrons and disrupting the mitochondrial membrane potential.[2][3] This inhibition has downstream consequences, including the cessation of ATP synthesis and the impairment of pyrimidine biosynthesis, which is crucial for the replication of pathogens such as Plasmodium falciparum and Pneumocystis jirovecii.[4][5] Resistance to Atovaquone is primarily associated with point mutations in the cytochrome b gene, particularly at codon 268.[6][7]
Comparative Analysis of Mitochondrial Inhibitors
To understand the specific effects of Atovaquone, it is essential to compare its activity with other well-characterized mitochondrial inhibitors that target different complexes of the electron transport chain.
| Compound | Target Complex | Primary Mechanism of Action | Typical Effective Concentration | Key Differentiator from Atovaquone |
| Atovaquone | Complex III | Competitive inhibitor at the Qo site of cytochrome b, blocking ubiquinol oxidation. [3] | nM to low µM range [1][5] | Highly specific for the parasite cytochrome bc1 complex over the mammalian equivalent. [3] |
| Rotenone | Complex I | Inhibits the transfer of electrons from NADH to ubiquinone.[8] | nM to µM range | Targets Complex I, upstream of Atovaquone's site of action. |
| Antimycin A | Complex III | Binds to the Qi site of cytochrome b, inhibiting the reduction of ubiquinone.[8][9] | nM to µM range | Binds to a different site on Complex III (Qi vs. Qo) and can have different effects on reactive oxygen species (ROS) production. |
| Stigmatellin | Complex III | Binds to the Qo site and interacts with the Rieske iron-sulfur protein.[10] | nM range | Shares the same binding region as Atovaquone but has distinct interactions and may exhibit different resistance profiles. |
| Myxothiazol | Complex III | Binds to the Qo site, displacing ubiquinol.[11] | nM range | While binding to the Qo site, its interaction differs from Atovaquone, leading to different effects on the Rieske iron-sulfur protein. |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F0 subunit of ATP synthase, blocking proton translocation and ATP synthesis.[12] | µg/mL to µM range | Acts downstream of the electron transport chain, directly inhibiting ATP synthesis rather than electron flow. |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Uncoupler | Disrupts the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis.[13] | µM range | Does not inhibit a specific complex but dissipates the proton motive force required for ATP synthesis. |
Experimental Protocols for Validating Mechanism of Action
The following are detailed methodologies for key experiments to validate the mechanism of action of Atovaquone and compare its efficacy to other mitochondrial inhibitors.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This assay directly measures the effect of an inhibitor on mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HCT116) in a Seahorse XF96 cell culture microplate at an optimal density (e.g., 20,000 cells/well) and allow them to attach overnight.[14]
-
Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF DMEM medium supplemented with glucose and glutamine. Incubate the plate in a CO2-free incubator at 37°C for 30-60 minutes.[14]
-
Compound Preparation and Loading: Prepare stock solutions of Atovaquone and other inhibitors (e.g., Rotenone, Antimycin A) in Seahorse medium. Load the compounds into the injection ports of the Seahorse XF sensor cartridge.[14]
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge. Place the cell plate in the Seahorse XF96 analyzer. A typical assay protocol involves sequential injections of the test compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A.[15]
-
Data Analysis: Measure the OCR at baseline and after each injection. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[15]
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This method utilizes a fluorescent probe to detect changes in the mitochondrial membrane potential.
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate. Treat the cells with the desired concentrations of Atovaquone or other compounds for a specified duration. Include a positive control for depolarization, such as CCCP.[13][16]
-
JC-1 Staining: Prepare a JC-1 staining solution (typically 2 µM in culture medium). Remove the treatment medium from the cells and add the JC-1 staining solution.[13]
-
Incubation: Incubate the cells with JC-1 at 37°C in a CO2 incubator for 15-30 minutes.[16]
-
Washing: After incubation, wash the cells with an assay buffer to remove excess dye.[16]
-
Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[17][18]
Inhibition of de novo Pyrimidine Biosynthesis
This assay assesses the downstream effect of mitochondrial inhibition on pyrimidine synthesis.
Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in vitro.
-
Metabolic Labeling: Incubate the parasites with a radiolabeled precursor, such as H¹⁴CO₃.[19]
-
Inhibitor Treatment: Add Atovaquone or other test compounds at various concentrations to the culture.
-
Metabolite Extraction and Analysis: After a defined incubation period, extract the metabolites from the parasites. Use high-performance liquid chromatography (HPLC) to separate and quantify the radiolabeled intermediates and products of the pyrimidine biosynthesis pathway, such as carbamoyl-aspartate and UTP.[19]
-
Data Interpretation: An inhibition of dihydroorotate dehydrogenase (DHODH), which is dependent on a functional electron transport chain, will lead to an accumulation of upstream metabolites (e.g., carbamoyl-aspartate) and a decrease in downstream products (e.g., UTP).[19]
Detection of Atovaquone Resistance Mutations in Cytochrome b
This molecular biology technique identifies genetic markers of resistance.
Protocol:
-
DNA Extraction: Isolate genomic DNA from the parasite or cell line of interest.
-
PCR Amplification: Amplify the cytochrome b gene (cytb) using specific primers. For Plasmodium species, a nested PCR approach can be used for higher sensitivity.[20]
-
Sequence Analysis: Purify the PCR product and sequence it using Sanger sequencing. Align the obtained sequence with the wild-type cytb sequence to identify any point mutations.[7][21]
-
Restriction Fragment Length Polymorphism (RFLP) Analysis (Optional): For known mutation sites, such as codon 268, a rapid RFLP analysis can be performed. This involves digesting the PCR product with a restriction enzyme that specifically cuts the wild-type or mutant sequence, followed by agarose gel electrophoresis to visualize the fragment patterns.[20]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the key pathways and processes discussed in this guide.
Caption: Signaling pathway of Atovaquone's mechanism of action.
Caption: Experimental workflow for validating Atovaquone's mechanism of action.
References
- 1. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (iv) Analysis of P. falciparum cytochrome b sequences for mutation detection. [bio-protocol.org]
- 5. Effects of atovaquone and other inhibitors on Pneumocystis carinii dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues [mdpi.com]
- 9. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Medicine Therapies: Rationale, Evidence, and Dosing Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tabaslab.com [tabaslab.com]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. 101.200.202.226 [101.200.202.226]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SYBR Green Real-Time PCR-RFLP Assay Targeting the Plasmodium Cytochrome B Gene – A Highly Sensitive Molecular Tool for Malaria Parasite Detection and Species Determination | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Ac-Atovaquone: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ac-Atovaquone (commonly known as Atovaquone) and its potential for cross-reactivity with other compounds. Due to its specific mechanism of action and chemical structure, understanding the potential for interaction with other molecules is critical for researchers in drug development and clinical diagnostics. This document summarizes available data on structurally and functionally similar compounds, outlines experimental protocols for assessing cross-reactivity, and provides insights into the underlying biological pathways.
I. Comparison with Structurally Similar Compounds
Atovaquone is a hydroxynaphthoquinone, a structural analog of ubiquinone (coenzyme Q)[1]. Its core structure is a key determinant of its biological activity and also a primary factor in potential cross-reactivity. Modifications to the atovaquone molecule can significantly impact its activity. The following table summarizes the in vitro antimalarial activity (IC50) of several atovaquone derivatives compared to atovaquone itself and other antimalarial drugs. The data is derived from studies on the growth of Plasmodium falciparum.
| Compound | Modification from Atovaquone | IC50 (nM)[2] |
| Atovaquone | Reference Compound | 1.25 - 50 |
| Derivative 1 (Ester) | 3-hydroxy group substituted with an ester function | 1 - 2 |
| Derivative 2 (Ether) | 3-hydroxy group substituted with an ether function | Comparable to Atovaquone |
| Chloroquine | Different class of antimalarial (quinoline) | 125 |
| Quinine | Different class of antimalarial (quinoline) | 180 |
II. Functional Cross-Reactivity: Mechanism of Action
Atovaquone's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III)[3]. By acting as a competitive inhibitor of ubiquinol at the Qo site of this complex, atovaquone disrupts mitochondrial function, leading to a loss of ATP production and inhibition of pyrimidine biosynthesis, which is essential for parasite survival[4].
This specific mechanism suggests a potential for functional cross-reactivity with other compounds that also target the cytochrome bc1 complex.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Atovaquone and the pathway it inhibits.
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of ELISA Assay for Antibody Detection in Cancer Vaccine Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Atovaquone Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results concerning the drug Atovaquone, with a focus on its reproducibility. Atovaquone, an FDA-approved antimalarial agent, is gaining significant attention for its potential as a cancer therapeutic due to its inhibitory effects on mitochondrial respiration. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Comparative Performance of Atovaquone
Atovaquone's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[1][2] This disruption of mitochondrial function leads to a decrease in oxygen consumption and ATP production, ultimately inducing apoptosis in cancer cells.[3][4] Its efficacy has been demonstrated in various cancer cell lines, with a notable impact on cancer stem cells.[4][5]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of Atovaquone in various cancer cell lines and its effect on mitochondrial respiration. These values are compiled from multiple studies to provide a comparative overview. It is important to note that IC50 values can vary based on experimental conditions.[6]
Table 1: IC50 Values of Atovaquone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT-116 | Colon Carcinoma | ~15 (hypoxia) | [5] |
| MCF-7 | Breast Adenocarcinoma | ~10 | [5] |
| MCF-7 CSCs | Breast Cancer Stem Cells | ~1 | [4] |
| Retinoblastoma Cells | Retinoblastoma | ~10 | [5] |
| Renal Cell Carcinoma | Renal Cell Carcinoma | ~10 | [5] |
Table 2: Effect of Atovaquone on Mitochondrial Respiration in MCF-7 Breast Cancer Cells
| Parameter | Concentration | % Reduction | Citation(s) |
| Basal Respiration | 5 µM | Significant | [4] |
| Basal Respiration | 10 µM | Significant | [4] |
| Maximal Respiration | 5 µM | Significant | [4] |
| Maximal Respiration | 10 µM | Significant | [4] |
| ATP Levels | 5 µM | Significant | [4] |
| ATP Levels | 10 µM | Significant | [4] |
Experimental Protocols
To ensure the reproducibility of experimental findings, standardized protocols are crucial. Below are detailed methodologies for two key assays used to evaluate the efficacy of Atovaquone.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Culture cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of Atovaquone in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Atovaquone.[7]
-
Incubation: Incubate the plate for the desired period of exposure (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (final concentration of 0.45 mg/mL) to each well.[7]
-
Incubation with MTT: Incubate for 1 to 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[7]
The reproducibility of the MTT assay has been the subject of inter-laboratory validation studies, which have demonstrated high reproducibility when protocols are standardized.[8]
Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test) Assay
The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[9][10]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Drug Treatment: Treat cells with the desired concentrations of Atovaquone for the specified duration.
-
Assay Preparation: Hydrate the sensor cartridge and load the injection ports with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)[11]
-
-
Seahorse XF Analyzer Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.[11]
-
Data Analysis: The Seahorse XF software automatically calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]
The Seahorse XF platform is known for its reliability and the generation of reproducible data across various experimental setups.[12][13]
Visualizations
Signaling Pathway of Atovaquone
The following diagram illustrates the mechanism of action of Atovaquone, highlighting its interaction with the cytochrome bc1 complex and the subsequent effects on the mitochondrial electron transport chain.
References
- 1. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hpst.cz [hpst.cz]
- 10. 3d and cell mito stress tests, Seahorse Mito Stress Test Kits | アジレント [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
Head-to-Head Comparison: Atovaquone and Competing Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atovaquone is a hydroxynaphthoquinone that has carved a niche in the treatment and prophylaxis of parasitic infections, notably malaria and Pneumocystis pneumonia (PCP). Its unique mechanism of action, targeting the mitochondrial electron transport chain, has also prompted investigations into its potential as an anticancer agent. This guide provides a head-to-head comparison of Atovaquone's performance against key therapeutic alternatives, supported by experimental data and detailed methodologies to inform research and development efforts. While the initial query specified "Ac-Atovaquone," publicly available data for this specific derivative is scarce. Therefore, this guide focuses on the well-characterized parent compound, Atovaquone.
Mechanism of Action: Atovaquone
Atovaquone is a structural analog of ubiquinone (Coenzyme Q10).[1] Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2] This disruption halts ATP production and collapses the mitochondrial membrane potential.[2][3] In protozoa like Plasmodium, this inhibition also indirectly blocks the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis and, consequently, DNA replication.[4]
The combination of Atovaquone with Proguanil (marketed as Malarone) exhibits a synergistic effect. Proguanil's active metabolite, cycloguanil, inhibits dihydrofolate reductase, a key enzyme in folate synthesis.[2] However, research suggests that Proguanil itself, independent of its conversion to cycloguanil, enhances Atovaquone's ability to collapse the mitochondrial membrane potential, thus lowering the effective concentration required.[1][5][6]
References
- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemether-Lumefantrine Compared to Atovaquone-Proguanil as a Treatment for Uncomplicated Plasmodium falciparum Malaria in Travelers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
Atovaquone Analogs Demonstrate Efficacy Against Drug-Resistant Malaria Strains
A new class of atovaquone derivatives, 2-alkyl-3-hydroxy-1,4-naphthoquinones, has shown significant promise in overcoming atovaquone resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These findings offer a potential pathway to develop next-generation antimalarials that can combat the growing threat of drug-resistant infections.
Atovaquone, a cornerstone of the antimalarial medication Malarone, targets the parasite's mitochondrial cytochrome bc1 complex, a crucial component of the electron transport chain. However, its effectiveness is threatened by the emergence of resistant strains, primarily due to point mutations in the cytochrome b (cyt b) gene, with the Y268S mutation being a key clinical indicator of resistance.
Researchers have synthesized and evaluated a series of novel 2-alkyl-3-hydroxy-1,4-naphthoquinones, demonstrating that specific structural modifications can restore activity against these resistant parasites. This guide provides a comparative analysis of a promising analog, NQ2, against atovaquone, supported by experimental data and detailed methodologies for researchers in drug development.
Comparative Efficacy of Atovaquone and NQ2
In vitro studies have demonstrated the superior efficacy of the novel derivative NQ2 against atovaquone-resistant P. falciparum strains. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit parasite growth by 50%, were determined for atovaquone and NQ2 against atovaquone-sensitive and atovaquone-resistant parasite lines.
| Compound | Strain | Atovaquone Resistance Status | Key cyt b Mutation | IC50 (nM) | Fold-Resistance vs. Atovaquone (in resistant strain) |
| Atovaquone | D6 | Sensitive | Wild-Type | 0.34 | - |
| W2 | Sensitive | Wild-Type | 1.0 | - | |
| TM91C235 | Sensitive | Wild-Type | 1.2 | - | |
| C2B | Resistant | Y268S | 6,600 - 7,100 | - | |
| NQ2 | D6 | Sensitive | Wild-Type | 5 | - |
| W2 | Sensitive | Wild-Type | 65 | - | |
| TM91C235 | Sensitive | Wild-Type | 84 | - | |
| C2B | Resistant | Y268S | 193 - 234 | ~30-35 fold less resistant |
Data compiled from published research. The C2B isolates are highly resistant to atovaquone, with IC50 values in the micromolar range, representing a greater than 5,000-fold increase in resistance compared to sensitive strains.
The data clearly indicates that while NQ2 is less potent than atovaquone against sensitive strains, it is significantly more effective against the atovaquone-resistant C2B strain, which harbors the clinically relevant Y268S mutation in cytochrome b[1][2]. This suggests that the structural modifications in NQ2 allow it to bypass the resistance mechanism conferred by this mutation.
Mechanism of Action and Resistance
Atovaquone functions by binding to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex, thereby inhibiting electron transport and collapsing the mitochondrial membrane potential. This disruption of mitochondrial function is ultimately lethal to the parasite[1].
Resistance to atovaquone is primarily conferred by single point mutations in the cyt b gene, which encodes a key subunit of the cytochrome bc1 complex. The Y268S mutation, located near the Qo site, is a frequently observed mutation in clinical isolates that have failed atovaquone treatment[1][2]. This mutation is believed to alter the binding pocket of atovaquone, reducing the drug's affinity for its target.
Experimental Protocols
Synthesis of 2-Alkyl-3-Hydroxy-1,4-Naphthoquinones (General Procedure)
The synthesis of atovaquone analogs like NQ2 typically involves a radical alkylation reaction. A general procedure is outlined below:
Detailed Steps:
-
Reaction Setup: A solution of 2-hydroxy-1,4-naphthoquinone (lawsone) and a selected carboxylic acid (to provide the desired alkyl side chain) is prepared in a mixture of acetonitrile and water.
-
Initiation: Silver nitrate is added to the solution, followed by the dropwise addition of an aqueous solution of ammonium persulfate.
-
Reaction Conditions: The reaction mixture is heated at approximately 80°C for 1-2 hours.
-
Workup: After cooling, the mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-alkyl-3-hydroxy-1,4-naphthoquinone.
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may vary depending on the specific derivative being synthesized.
In Vitro Drug Susceptibility Testing of P. falciparum
The susceptibility of P. falciparum to antimalarial compounds is commonly determined using a microplate-based assay that measures the inhibition of parasite growth. The radioisotope-based method is a highly sensitive and established technique.
Detailed Steps:
-
Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes. Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.
-
Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Assay Initiation: Synchronized ring-stage parasites are added to each well at a defined parasitemia and hematocrit.
-
Incubation: The plates are incubated for 24 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine, a nucleic acid precursor, is added to each well.
-
Further Incubation: The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel by viable parasites.
-
Harvesting: The contents of each well are harvested onto a glass fiber filter mat using a cell harvester.
-
Measurement: The radioactivity on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis of the dose-response curve.
Generation of Atovaquone-Resistant P. falciparum Strains
Atovaquone-resistant parasite lines can be generated in the laboratory by subjecting a sensitive parasite population to continuous, escalating drug pressure.
Detailed Steps:
-
Initial Exposure: A culture of atovaquone-sensitive P. falciparum is exposed to a low concentration of atovaquone, typically around the IC50 value.
-
Monitoring: Parasite growth is monitored by regular microscopic examination of Giemsa-stained blood smears.
-
Drug Pressure Escalation: Once the parasite population has adapted and is able to grow at the initial drug concentration, the concentration of atovaquone in the culture medium is gradually increased.
-
Selection: This process of stepwise increases in drug pressure selects for parasites that have acquired resistance-conferring mutations.
-
Cloning: Once a parasite population is established that can grow in the presence of high concentrations of atovaquone, individual resistant parasites are isolated by limiting dilution to establish clonal lines.
-
Characterization: The resulting resistant clones are then characterized by determining their atovaquone IC50 values and by sequencing the cyt b gene to identify mutations.
Conclusion
The development of atovaquone analogs such as NQ2 represents a significant advancement in the effort to combat drug-resistant malaria. By modifying the chemical structure of atovaquone, it is possible to overcome the resistance mechanisms that have emerged in P. falciparum. The data presented here underscores the potential of these novel compounds as leads for the development of new antimalarial drugs. Further research, including in vivo efficacy and safety studies, is warranted to fully evaluate the therapeutic potential of this promising class of molecules. The detailed experimental protocols provided in this guide are intended to facilitate further research in this critical area of drug discovery.
References
- 1. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ac-Atovaquone's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-Atovaquone's performance against other alternatives, supported by experimental data. This compound is a hydroxynaphthoquinone, and its effects are comparable to the well-studied compound, Atovaquone. The primary mechanism of action for Atovaquone is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[1][2][3] This guide will delve into its efficacy in various applications, including antiparasitic and anticancer therapies, and provide detailed experimental protocols for key assays.
Mechanism of Action: Inhibition of Mitochondrial Complex III
Atovaquone acts as a competitive inhibitor of ubiquinol, disrupting the normal flow of electrons within the mitochondrial electron transport chain. This leads to a collapse of the mitochondrial membrane potential and a halt in ATP production, depriving the target cells of the necessary energy for survival and replication.[2][3] The specificity of Atovaquone for the cytochrome bc1 complex of pathogens and cancer cells over human cells contributes to its therapeutic effectiveness with minimal host toxicity.[2]
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Comparative Efficacy: Antiparasitic Applications
This compound, as Atovaquone, has demonstrated broad-spectrum antiparasitic activity.[1] Clinical trials have compared its efficacy against other standard treatments for Pneumocystis carinii pneumonia (PCP), malaria, and babesiosis.
Pneumocystis carinii Pneumonia (PCP) Prophylaxis
Clinical trials have compared Atovaquone with pentamidine and dapsone for the prevention of PCP in HIV-infected patients intolerant to trimethoprim-sulfamethoxazole.
| Treatment | Dosage | Number of Patients | PCP Incidence | Treatment-Limiting Adverse Events | Reference |
| Atovaquone | 1500 mg/day | 536 | 15.7 cases per 100 person-years | Higher than dapsone | [4][5] |
| Dapsone | 100 mg/day | 521 | 18.4 cases per 100 person-years | Lower than atovaquone | [4][5] |
| Atovaquone | 1500 mg once daily | 183 | 22% | Significantly higher than pentamidine | [6][7][8] |
| Aerosolized Pentamidine | 300 mg once a month | 183 | 17% | Lower than atovaquone | [6][7][8] |
Malaria Prophylaxis
The combination of Atovaquone and proguanil has been compared with chloroquine and proguanil for malaria prophylaxis in nonimmune travelers.
| Treatment | Number of Participants | Treatment-Related Adverse Events | Gastrointestinal Adverse Events | Discontinuation due to Adverse Events | Reference |
| Atovaquone-proguanil | 511 | 61% | 12% | 0.2% | [9] |
| Chloroquine-proguanil | 511 | 64% | 20% | 2% | [9] |
Babesiosis Treatment
The standard treatment for babesiosis often involves a combination of atovaquone and azithromycin. Alternative regimens are available for patients with severe illness or those who relapse.
| Patient Population | Preferred Regimen | Alternative Regimen | Reference |
| Mild to moderate disease | Atovaquone + Azithromycin | Clindamycin + Quinine | [10][11] |
| Severe disease | Intravenous Azithromycin + oral Atovaquone | Intravenous Clindamycin + oral Quinine | [10][11] |
| Persistent relapse | Atovaquone + Azithromycin + Clindamycin; Atovaquone + Clindamycin; Atovaquone + Proguanil | [12] |
Comparative Efficacy: Anticancer Applications
Recent research has focused on repurposing Atovaquone as a cancer therapeutic, particularly for its ability to target cancer stem cells and reduce tumor hypoxia.
Inhibition of Cancer Stem Cell Propagation
The mammosphere assay is a common in vitro method to quantify the activity of cancer stem cells. Atovaquone has been shown to inhibit the propagation of breast cancer stem cells.
| Cell Line | Treatment | IC50 for Mammosphere Formation | Reference |
| MCF7 | Atovaquone | 1 µM | [13] |
Reduction of Tumor Hypoxia
By inhibiting mitochondrial oxygen consumption, Atovaquone can increase tumor oxygenation, potentially enhancing the efficacy of radiotherapy. A clinical trial in non-small cell lung cancer patients demonstrated a significant reduction in hypoxic tumor volumes.
| Study | Treatment | Outcome | Reference |
| ATOM Clinical Trial (NSCLC) | Atovaquone | 55% reduction in hypoxic tumor volumes | [14] |
Experimental Protocols
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Caption: Workflow for the Mammosphere Formation Assay.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with trypsin) and mechanical dissociation.
-
Seeding: Seed the cells at a low density (e.g., 1,000 to 20,000 cells/mL) in ultra-low attachment plates to prevent cell adherence and promote sphere formation.
-
Culture Conditions: Culture the cells in a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
Incubation: Incubate the plates for 7-12 days in a humidified incubator at 37°C and 5% CO2.
-
Quantification: Count the number of mammospheres formed under a microscope. Spheres are typically defined as being greater than 50 µm in diameter.
-
Calculating Efficiency: The Mammosphere Forming Efficiency (MFE) is calculated as the number of spheres formed divided by the number of cells originally seeded, multiplied by 100.
-
Serial Passaging: For self-renewal assessment, collect, dissociate the primary mammospheres into single cells, and re-plate them under the same conditions to assess secondary sphere formation.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Detailed Steps:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a CO2-free incubator overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a CO2-free incubator for one hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors: Oligomycin (Port A), FCCP (Port B), and a mixture of Rotenone and Antimycin A (Port C).
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.
-
Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[15][16]
Conclusion
The available data indicates that this compound is a potent inhibitor of the mitochondrial electron transport chain with significant therapeutic potential. In the realm of antiparasitic treatments, it offers a viable alternative for PCP prophylaxis in certain patient populations and is a component of effective combination therapies for malaria and babesiosis. Its emerging role in oncology is promising, with preclinical and early clinical data suggesting its utility in targeting cancer stem cells and overcoming tumor hypoxia. The detailed experimental protocols provided herein should facilitate further independent verification and exploration of this compound's effects in various research settings. Further comparative studies, particularly in oncology, are warranted to fully elucidate its therapeutic index relative to other anticancer agents.
References
- 1. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Atovaquone compared with dapsone for the prevention of Pneumocystis carinii pneumonia in patients with HIV infection who cannot tolerate trimethoprim, sulfonamides, or both. Community Program for Clinical Research on AIDS and the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Atovaquone suspension compared with aerosolized pentamidine for prevention of Pneumocystis carinii pneumonia in human immunodeficiency virus-infected subjects intolerant of trimethoprim or sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Care of Babesiosis | Babesiosis | CDC [cdc.gov]
- 11. Babesiosis Treatment & Management: Approach Considerations, Pharmacologic Therapy, Exchange Transfusion and Supportive Care [emedicine.medscape.com]
- 12. Treatment of Human Babesiosis: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ox.ac.uk [ox.ac.uk]
- 15. content.protocols.io [content.protocols.io]
- 16. agilent.com [agilent.com]
Ac-Atovaquone: A Comparative Safety Analysis of a Novel Prodrug Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiprotozoal drug development, enhancing the therapeutic index of established compounds is a critical endeavor. Atovaquone, a potent inhibitor of the mitochondrial electron transport chain, is a cornerstone in the treatment and prophylaxis of several parasitic infections, including malaria and Pneumocystis jirovecii pneumonia (PCP). However, its clinical utility can be hampered by variable oral bioavailability. To address this, an acetic acid ester prodrug of atovaquone, herein referred to as Ac-Atovaquone (mCBE161), has been developed as a long-acting injectable formulation. This guide provides a comparative analysis of the safety profile of this compound, drawing from available preclinical data, and contrasts it with the known safety profiles of atovaquone and other commonly used antimalarial agents.
Executive Summary of Comparative Safety
Preclinical data for this compound (mCBE161) suggests a favorable safety profile, primarily characterized by a lower maximum plasma concentration (Cmax) compared to intramuscular administration of atovaquone itself. This is a desirable pharmacokinetic property that may lead to an improved therapeutic safety window by reducing potential concentration-dependent side effects[1][2]. While direct comparative clinical safety data for this compound is not yet available, extensive clinical data for the parent drug, atovaquone, allows for a robust comparison with other antiprotozoal agents. Atovaquone is generally well-tolerated, with a better side-effect profile than many alternatives, particularly concerning neuropsychiatric events when compared to mefloquine[3][4][5].
Quantitative Safety Data Comparison
The following table summarizes the incidence of common adverse events reported in comparative clinical trials of atovaquone (often in combination with proguanil) against other antimalarial drugs. It is important to note that the data for this compound is preclinical and not directly comparable to the clinical data of the other drugs.
| Adverse Event | This compound (mCBE161) (Preclinical, Cynomolgus Monkeys) | Atovaquone/Proguanil | Mefloquine | Chloroquine/Proguanil | Doxycycline |
| Neuropsychiatric | Data not available | 14%[4][5] | 29%[4][5] | Data not available | Lower than mefloquine[6] |
| Gastrointestinal | Data not available | ~12-17% (nausea, vomiting, diarrhea, abdominal pain)[7][8][9] | ~14-19% (nausea, vomiting, dizziness)[4] | ~20% (gastrointestinal AEs)[10] | ~5-20% (nausea, upset stomach, diarrhea)[11] |
| Dermatological (Rash) | Data not available | Common[12] | Data not available | Data not available | Photosensitivity[13] |
| Discontinuation due to Adverse Events | Data not available | 1.2%[4][5] | 5.0%[4][5] | 2%[10] | Data not available |
| Maximum Plasma Concentration (Cmax) | Reduced Cmax compared to IM atovaquone[1][2] | N/A | N/A | N/A | N/A |
Mechanism of Action and Potential for Toxicity
Atovaquone, and by extension this compound following its conversion to the active parent drug, exerts its antiparasitic effect by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This disrupts mitochondrial respiration and ultimately leads to the death of the parasite. While this mechanism is selective for the parasite's mitochondria, there is a theoretical potential for off-target effects on the host's mitochondria, which could manifest as cardiotoxicity[14]. However, nonclinical studies have shown that atovaquone does not have adverse effects on gastrointestinal, cardiovascular, or central nervous system functions at clinically relevant concentrations[15].
Caption: Atovaquone's Mechanism of Action.
Experimental Protocols for Safety Assessment
A comprehensive safety evaluation of a new chemical entity like this compound involves a battery of in vitro and in vivo assays. Below are generalized protocols for key experiments relevant to the safety profile of a mitochondrial-targeting drug.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a compound that induces cell death in a cell line.
-
Cell Culture: Plate a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate until cells adhere and are in the exponential growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-impermeant DNA dye) to each well.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mitochondrial Toxicity Assay
Objective: To assess the effect of a compound on mitochondrial function.
-
Cell Culture: Seed cells in a Seahorse XFp cell culture miniplate.
-
Compound Treatment: Treat cells with the test compound for a defined period.
-
Seahorse XFp Analyzer: Use a Seahorse XFp Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Mito Stress Test: Inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analysis: Compare the mitochondrial parameters of treated cells to untreated controls to identify any impairment of mitochondrial function[16][17].
hERG Channel Assay
Objective: To evaluate the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac QT interval prolongation.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Recording: Record the hERG current before and after compound application.
-
Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.
Caption: Experimental Workflow for Safety Assessment.
Conclusion
The development of this compound as a long-acting injectable represents a promising advancement in antiprotozoal therapy. Preclinical data suggest a favorable safety profile, particularly in its potential to reduce the Cmax and associated concentration-dependent toxicities of atovaquone. While further clinical studies are necessary to fully elucidate its safety in humans, the extensive safety record of the parent compound, atovaquone, provides a strong foundation for its continued development. Compared to other antimalarials, atovaquone demonstrates a superior or comparable safety profile, especially concerning serious adverse events. The continued investigation of this compound is warranted to confirm if its improved pharmacokinetic profile translates to an enhanced clinical safety margin.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. droracle.ai [droracle.ai]
- 4. Atovaquone-proguanil versus mefloquine for malaria prophylaxis in nonimmune travelers: results from a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. reisemedizin.uzh.ch [reisemedizin.uzh.ch]
- 7. Atovaquone-proguanil compared with chloroquine and chloroquine-sulfadoxine-pyrimethamine for treatment of acute Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Atovaquone-proguanil versus chloroquine-proguanil for malaria prophylaxis in non-immune travellers: a randomised, double-blind study. Malarone International Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. runwayhealth.com [runwayhealth.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atovaquone: A Guide for Laboratory Professionals
The proper disposal of Ac-Atovaquone, presumed to be Atovaquone, is crucial for environmental safety and regulatory compliance. As a substance very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1][2] This guide provides essential safety and logistical information for the appropriate management and disposal of Atovaquone waste.
I. Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] State and local regulations may also apply and can be more stringent than federal guidelines.[3][6] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
II. Hazard and Safety Information
A thorough understanding of the hazards associated with Atovaquone is fundamental to its safe handling and disposal.
| Characteristic | Information | Citation |
| Physical State | Solid (yellow powder) or oral suspension (yellow liquid). | [7][8] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, suitable protective gloves, and appropriate lab clothing. For powdered form, avoid dust formation. | [7][8][9] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. For the oral suspension, store at 15° to 25°C (59° to 77°F) and do not freeze. | [7][8] |
III. Step-by-Step Disposal Procedures
The preferred method for disposing of unwanted Atovaquone is through a licensed hazardous waste disposal contractor. For small residual amounts, the following steps can be taken, always in accordance with institutional and local regulations.
Step 1: Segregation and Labeling
-
Segregate Atovaquone waste from other laboratory waste streams.
-
Clearly label the waste container as "Hazardous Waste: Atovaquone" and include the appropriate hazard pictograms (e.g., environmental hazard).
Step 2: Preparing for Disposal (for small residual quantities if permitted by local regulations)
-
For Solid Atovaquone (Powder):
-
Do not flush down the drain or dispose of in regular trash.
-
Carefully sweep up any solid material, avoiding dust formation.
-
Mix the solid waste with an inert and non-combustible absorbent material (e.g., vermiculite, dry sand).
-
-
For Liquid Atovaquone (Oral Suspension):
-
Do not pour down the drain.
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[8]
-
For larger spills, stop the flow of the material if possible. Dike the spilled material and absorb it with vermiculite, dry sand, or earth.[8]
-
Mix the liquid waste or contaminated absorbent material with an undesirable substance, such as used coffee grounds or kitty litter.[10][11] This makes the drug less appealing to children and pets.[10]
-
Step 3: Packaging for Disposal
-
Place the mixture into a suitable, sealable, and properly labeled container to prevent leakage.[10][11]
-
For empty containers, scratch out all identifying information on the prescription label to protect privacy.[10]
Step 4: Final Disposal
-
The most responsible method for final disposal is to transfer the contained waste to a licensed hazardous waste disposal facility, which will typically incinerate the material.[4][5]
-
Community drug take-back programs are another excellent option for the disposal of unused medicines.[10][11]
-
Disposal in household trash should only be considered as a last resort and if permitted by local regulations, after following the preparation steps above.[10]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Atovaquone.
Caption: Decision workflow for the proper disposal of Atovaquone waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Atovaquone, thereby protecting aquatic ecosystems and maintaining compliance with all relevant regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. camberpharma.com [camberpharma.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fda.gov [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
Safeguarding Researchers: Essential Protocols for Handling Ac-Atovaquone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling Ac-Atovaquone, a derivative of the antiprotozoal agent Atovaquone. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling and spill containment, and proper disposal methods to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in powder form, to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Nitrile or rubber gloves are recommended. For extended handling or in case of splashes, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1] |
| Body Protection | Lab Coat/Coverall | A standard laboratory coat is suitable for handling small quantities. For larger amounts, a disposable coverall with low permeability is advised to prevent contamination of personal clothing.[1] |
| Eye and Face Protection | Safety Glasses/Goggles, Face Shield | Chemical safety goggles should be worn to protect against dust particles and splashes.[1] A face shield may be required for supplementary protection during procedures with a high risk of splashing.[1] |
| Respiratory Protection | Dust Respirator/N95 Mask | To prevent inhalation of fine particles, a NIOSH-approved particulate respirator (e.g., N95) should be used, especially when handling the powder form or if adequate ventilation is not available.[2] |
Operational and Disposal Plans
A clear and concise plan for handling and disposal is critical to maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Dust Prevention: When working with the solid form, use techniques that minimize dust generation.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Minor Spills (Solid):
-
Wear appropriate PPE as outlined above.
-
Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid creating dust.[3]
-
Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's environmental health and safety (EHS) department.
-
Ensure the area is well-ventilated before cleanup begins.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan
This compound is classified as very toxic to aquatic life and must be disposed of as hazardous waste.[1][5]
-
Waste Collection: All this compound waste, including contaminated PPE and cleaning materials, must be collected in clearly labeled, sealed containers.
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Consultation: Contact your institution's EHS department or a licensed waste disposal company for guidance on proper disposal procedures.[1][5]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
